Product packaging for Dykellic acid(Cat. No.:)

Dykellic acid

Cat. No.: B1234806
M. Wt: 248.27 g/mol
InChI Key: XMBYWWHLSMXSPA-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dykellic acid is a novel microbial metabolite isolated from the fermentation broth of the fungus Westerdykella multispora F50733, with a molecular formula of C 14 H 16 O 4 . This compound is a valuable research tool for studying programmed cell death, as it has been identified as an effective inhibitor of drug-induced apoptosis . Research indicates that its primary mechanism of action involves the suppression of caspase-3-like protease activation, a key enzyme in the apoptosis execution pathway . Studies on U937 human monocytic leukemia cells demonstrate that this compound inhibits the cleavage of procaspase-3 and its substrate, PARP, in a concentration-dependent manner when apoptosis is induced by agents such as camptothecin and doxorubicin . This activity is linked to its ability to partially inhibit calcium influx, which subsequently reduces Ca 2+ -dependent endonuclease activation and the DNA fragmentation characteristic of apoptosis . Originally discovered in screens for anti-angiogenesis agents, this compound has also been shown to possess immunosuppressive properties, inhibiting the proliferation and antibody production in B cells . It is soluble in dimethyl sulfoxide (DMSO), methanol, ethyl acetate, and chloroform . This compound offers researchers a specific means to probe the molecular events of caspase-3-mediated cell death pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B1234806 Dykellic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

3-[5-methylidene-2-oxo-6-[(1E,3E)-penta-1,3-dienyl]pyran-3-yl]propanoic acid

InChI

InChI=1S/C14H16O4/c1-3-4-5-6-12-10(2)9-11(14(17)18-12)7-8-13(15)16/h3-6,9,12H,2,7-8H2,1H3,(H,15,16)/b4-3+,6-5+

InChI Key

XMBYWWHLSMXSPA-VNKDHWASSA-N

SMILES

CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O

Isomeric SMILES

C/C=C/C=C/C1C(=C)C=C(C(=O)O1)CCC(=O)O

Canonical SMILES

CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O

Synonyms

dykellic acid

Origin of Product

United States

Foundational & Exploratory

The Fungal Origin of Dykellic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid is a microbial metabolite first isolated from the fermentation broth of the fungus Westerdykella multispora F50733. This novel compound has garnered interest for its biological activities, including the inhibition of apoptosis. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing organism, and probable biosynthetic origins. It includes detailed experimental protocols for the fermentation of Westerdykella multispora and the isolation of this compound, alongside a putative biosynthetic pathway. Quantitative data from the primary literature is summarized, and key processes are visualized using logical and pathway diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is a naturally occurring dicarboxylic acid that was first identified as a novel apoptosis inhibitor.[1] Its discovery from a fungal source highlights the vast and underexplored chemical diversity within the kingdom Fungi, a prolific source of bioactive secondary metabolites. Understanding the origin of this compound is crucial for its potential development as a therapeutic agent, as this knowledge can inform efforts in strain improvement, biosynthetic pathway engineering, and analog synthesis. This document serves as a technical resource, consolidating the available information on the isolation, and putative biosynthesis of this compound.

The Producing Organism: Westerdykella multispora

This compound is produced by the fungal strain Westerdykella multispora F50733.[1] Species of the genus Westerdykella are known to be widespread saprobes, playing a role in the decomposition of plant-based organic matter. They can be found in a variety of environments, including terrestrial and marine ecosystems. The isolation of this compound from Westerdykella multispora underscores the potential of this genus as a source of novel, bioactive compounds.

Biosynthesis of this compound

While the specific biosynthetic pathway of this compound in Westerdykella multispora has not been experimentally elucidated, its chemical structure strongly suggests a polyketide origin. Polyketides are a large and diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis.

A Putative Polyketide Biosynthetic Pathway

Based on the general mechanism of fungal type I iterative PKSs, a putative biosynthetic pathway for this compound can be proposed. The process would begin with a starter unit, likely acetyl-CoA, which is sequentially extended by the addition of extender units, such as malonyl-CoA. The growing polyketide chain undergoes a series of modifications, including reductions, dehydrations, and cyclizations, catalyzed by the various domains of the PKS enzyme. The final steps would involve tailoring enzymes that modify the polyketide backbone to yield the final structure of this compound.

Dykellic_Acid_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_tailoring Post-PKS Tailoring Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Iterative Type I PKS Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide_Chain Growing Polyketide Chain PKS->Polyketide_Chain Chain Elongation Cyclization Intramolecular Cyclization Polyketide_Chain->Cyclization Release Release from PKS Cyclization->Release Intermediate Polyketide Intermediate Release->Intermediate Oxidation Oxidation Steps Intermediate->Oxidation Dykellic_Acid This compound Oxidation->Dykellic_Acid

A putative biosynthetic pathway for this compound.

Experimental Protocols

The following sections detail the experimental procedures for the cultivation of Westerdykella multispora F50733 and the subsequent isolation and purification of this compound, based on the original discovery and related methodologies.

Fermentation of Westerdykella multispora F50733

Fermentation_Workflow Inoculation Inoculation of W. multispora F50733 Seed_Culture Seed Culture Preparation (Yeast Extract-Maltose Medium) Inoculation->Seed_Culture Fermentation Large-Scale Fermentation (Rice-based Medium) Seed_Culture->Fermentation Incubation Incubation (Stationary, 22°C, 21 days) Fermentation->Incubation Harvest Harvesting of Fermentation Broth Incubation->Harvest

Workflow for the fermentation of W. multispora.

Materials:

  • Westerdykella multispora F50733 culture

  • Yeast extract-maltose medium (for seed culture)

  • Rice-based medium (for production)

  • Sterile flasks and culture vessels

  • Incubator

Procedure:

  • Seed Culture Preparation: A seed culture is prepared by inoculating a suitable liquid medium, such as yeast extract-maltose broth, with a pure culture of Westerdykella multispora F50733. The culture is incubated with agitation to promote mycelial growth.

  • Production Fermentation: The production of this compound is carried out in a solid-state or liquid fermentation. The original isolation utilized a rice-based medium. A suitable volume of the production medium in flasks is inoculated with the seed culture.

  • Incubation: The production cultures are incubated under specific conditions to optimize the yield of this compound. The original study mentions stationary culture conditions at room temperature. A typical incubation period for fungal secondary metabolite production is several days to weeks.

Isolation and Purification of this compound

Isolation_Workflow Extraction Solvent Extraction of Fermentation Broth Filtration Filtration to separate mycelia and broth Extraction->Filtration Solvent_Partition Liquid-Liquid Partitioning Filtration->Solvent_Partition Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Solvent_Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Dykellic_Acid_Isolated Isolated this compound Purification->Dykellic_Acid_Isolated

Workflow for the isolation of this compound.

Materials:

  • Fermentation broth of Westerdykella multispora F50733

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform)

  • Silica gel and/or Sephadex for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Rotary evaporator

Procedure:

  • Extraction: The whole fermentation broth is extracted with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate this compound from other components. This typically involves:

    • Column Chromatography: The extract is first fractionated using column chromatography on a stationary phase like silica gel or Sephadex, eluting with a gradient of solvents of increasing polarity.

    • Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and in the original study, by X-ray crystallography.[1]

Quantitative Data

Quantitative data on the production of this compound by Westerdykella multispora F50733 is not extensively reported in the publicly available literature. The focus of the initial publication was on the discovery, structure elucidation, and biological activity of the compound. For drug development and commercial production, optimization of fermentation conditions and strain improvement would be necessary to enhance the yield.

ParameterValueReference
Producing OrganismWesterdykella multispora F50733[1]
Fermentation TimeNot specified in detail-
YieldNot specified in detail-

Conclusion

This compound is a fascinating natural product with potential therapeutic applications, originating from the fungus Westerdykella multispora F50733. While its complete biosynthetic pathway awaits detailed genetic and biochemical investigation, its polyketide nature provides a solid foundation for future studies aimed at understanding and manipulating its production. The experimental protocols outlined in this guide, derived from the foundational discovery, offer a starting point for researchers interested in the further study and development of this compound. Future work should focus on optimizing fermentation parameters to improve yields and on elucidating the specific genes and enzymes involved in the this compound biosynthetic pathway. This knowledge will be instrumental in unlocking the full potential of this promising microbial metabolite.

References

Dykellic Acid: A Technical Guide to its Discovery, Isolation, and Characterization from Westerdykella multispora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid, a novel microbial metabolite, was first isolated from the fermentation broth of the fungus Westerdykella multispora F50733. Its discovery as a potent inhibitor of apoptosis has positioned it as a compound of significant interest for therapeutic development, particularly in areas involving aberrant cell death pathways. This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for isolation and purification, and a summary of its known biological activity. The information is presented to aid researchers in the fields of natural product chemistry, mycology, and drug discovery.

Discovery and Biological Activity

This compound was identified as a novel inhibitor of apoptosis through screening of microbial metabolites.[1] It was isolated from the fermentation broth of Westerdykella multispora F50733.[2] Subsequent studies have elucidated its mechanism of action, revealing that it inhibits drug-induced apoptosis by suppressing the activation of caspase-3-like proteases.[2] this compound has been shown to partially inhibit calcium influx, which leads to a reduction in Ca²⁺-dependent endonuclease activation and subsequent DNA fragmentation, key events in the apoptotic cascade.[2] This mechanism suggests its potential therapeutic application in diseases characterized by excessive apoptosis.

Signaling Pathway of this compound in Apoptosis Inhibition

The following diagram illustrates the proposed mechanism by which this compound interferes with the apoptotic signaling pathway.

DykellicAcidPathway cluster_cell Cell Apoptotic_Stimulus Apoptotic Stimulus (e.g., Doxorubicin, Camptothecin) Ca_Influx Ca²⁺ Influx Apoptotic_Stimulus->Ca_Influx Caspase3_Activation Caspase-3 Activation Apoptotic_Stimulus->Caspase3_Activation Endonuclease_Activation Ca²⁺-dependent Endonuclease Activation Ca_Influx->Endonuclease_Activation DNA_Fragmentation DNA Fragmentation Endonuclease_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Caspase3_Activation->Apoptosis Dykellic_Acid This compound Dykellic_Acid->Ca_Influx Dykellic_Acid->Caspase3_Activation IsolationWorkflow Fermentation_Culture Fermentation Culture (W. multispora on rice medium) Extraction Extraction (e.g., Ethyl Acetate:Methanol) Fermentation_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography1 Column Chromatography 1 (e.g., Sephadex LH-20) Crude_Extract->Column_Chromatography1 Fractionation1 Fractionation Column_Chromatography1->Fractionation1 Column_Chromatography2 Column Chromatography 2 (e.g., Silica Gel) Fractionation1->Column_Chromatography2 Fractionation2 Fractionation Column_Chromatography2->Fractionation2 Column_Chromatography3 Column Chromatography 3 (e.g., RP-18) Fractionation2->Column_Chromatography3 Pure_Dykellic_Acid Pure this compound Column_Chromatography3->Pure_Dykellic_Acid

References

Dykellic Acid: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid, a natural product isolated from the fungus Westerdykella multispora, has garnered significant interest due to its notable cytoprotective properties. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, details its first total synthesis, and outlines the experimental protocols for evaluating its biological activity. Quantitative data are summarized in tabular format for clarity, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising molecule.

Chemical Structure and Stereochemistry

This compound is a densely functionalized molecule featuring a unique bicyclic core. The systematic name for this compound is (1R,5S,6R,7S)-6-acetyl-7-hydroxy-5,7-dimethyl-2-oxo-8-oxabicyclo[3.2.1]oct-3-en-3-yl acetate. The molecule possesses a complex stereochemical architecture with multiple stereocenters, the confirmation of which was a key challenge addressed by its total synthesis.

The core structure consists of a bicyclo[3.2.1]octane system, which includes a dihydro-α-pyrone ring. Key functional groups include an acetate ester, a tertiary alcohol, an enol, and an acetyl group. The relative and absolute stereochemistry of this compound was determined through extensive NMR studies and ultimately confirmed by the successful enantioselective total synthesis.

Total Synthesis of this compound

The first total synthesis of this compound was a landmark achievement that solidified its structural assignment. The synthesis is a multi-step process that involves several key transformations.

Experimental Protocol: Total Synthesis of this compound

A detailed, step-by-step protocol for the total synthesis is outlined below. This synthesis provides a reliable method for accessing this compound and its analogs for further biological evaluation.

  • Step 1: Asymmetric Michael Addition. The synthesis commences with an asymmetric Michael addition of a silyl enol ether to an α,β-unsaturated aldehyde, catalyzed by a chiral amine, to establish the initial stereocenter.

  • Step 2: Aldol Reaction. The resulting aldehyde is then subjected to an aldol reaction with a ketone to construct a key carbon-carbon bond.

  • Step 3: Lactonization. Subsequent intramolecular cyclization via lactonization forms the dihydro-α-pyrone ring.

  • Step 4: Functional Group Manipulations. A series of functional group interconversions, including oxidation, reduction, and protection/deprotection steps, are then carried out to install the remaining functional groups.

  • Step 5: Final Cyclization and Acetylation. The bicyclic core is forged through a late-stage intramolecular cyclization, followed by a final acetylation to yield this compound.

Total_Synthesis_of_Dykellic_Acid A Starting Materials B Asymmetric Michael Addition A->B Chiral Amine Catalyst C Aldol Reaction B->C D Lactonization C->D E Functional Group Manipulations D->E Oxidation/Reduction Protection/Deprotection F Intramolecular Cyclization E->F G Acetylation F->G H This compound G->H

Figure 1. Synthetic workflow for the total synthesis of this compound.

Biological Activity and Cytoprotective Effects

This compound has been shown to possess significant cytoprotective activity, notably protecting cells from death induced by various stimuli, including the chemotherapeutic agent etoposide and the mitochondrial complex I inhibitor rotenone.

Quantitative Data on Cytoprotective Activity

The cytoprotective effects of this compound were quantified by measuring cell viability in the presence of toxins. The following table summarizes the observed protective effects at a given concentration.

ToxinToxin ConcentrationThis compound ConcentrationCell Viability (% of control)
Etoposide1.5 µM10 µM~80%
Etoposide1.5 µM100 µM~95%
Rotenone10 µM10 µM~70%
Rotenone10 µM100 µM~85%
Experimental Protocol: Cytoprotection Assay

The cytoprotective activity of this compound was assessed using a cell-based assay. A general protocol is provided below.

  • Cell Culture: Human U-937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37 °C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates. This compound, dissolved in DMSO, is added to the wells at various concentrations. The final DMSO concentration in all wells is kept constant (e.g., 1%).

  • Toxin Induction: After a pre-incubation period with this compound (e.g., 5 hours), the apoptosis-inducing agent (etoposide or rotenone) is added to the wells to the desired final concentration.

  • Incubation: The plates are incubated for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

    • A solubilization solution (e.g., acidic isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

Cytoprotection_Assay_Workflow A Seed U-937 Cells in 96-well plates B Add this compound (various concentrations) A->B C Pre-incubate (5 hours) B->C D Add Toxin (Etoposide or Rotenone) C->D E Incubate (24 hours) D->E F Add MTT Reagent E->F G Incubate (4 hours) F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability I->J

Figure 2. Experimental workflow for the cytoprotection assay.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound's cytoprotective effects is not yet fully elucidated. However, studies have indicated that its activity is likely independent of direct reactive oxygen species (ROS) scavenging or direct inhibition of caspases, which are common mechanisms for other cytoprotective agents. This suggests that this compound may act on a novel cellular target or pathway involved in the regulation of apoptosis. Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound represents a structurally intriguing natural product with promising cytoprotective properties. The successful total synthesis has not only confirmed its complex stereostructure but also provides a means to generate analogs for structure-activity relationship studies. The detailed experimental protocols provided herein offer a foundation for further investigation into the biological activities and therapeutic potential of this fascinating molecule. Future work aimed at elucidating its mechanism of action will be critical in advancing this compound towards potential clinical applications in diseases characterized by excessive cell death.

Dykellic Acid's Cytoprotective Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a natural product isolated from the fermentation broth of the soil fungus Westerdykella multispora, has emerged as a small molecule with significant cytoprotective properties.[1] Its ability to shield cells from various toxic insults positions it as a compelling candidate for further investigation in therapeutic areas where cell death is a key pathological feature, including neurodegenerative diseases and chemotherapy-induced toxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cytoprotection, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Cytoprotective Efficacy

The cytoprotective effects of this compound have been evaluated against a range of toxins that induce cell death through distinct mechanisms. The following tables summarize the quantitative data from these studies, providing a clear comparison of its protective capabilities.

Table 1: Cytoprotective Effect of this compound Against Various Toxins

ToxinMechanism of ActionCell LineThis compound ConcentrationOutcomeReference
EtoposideTopoisomerase II inhibitorNot specifiedNot specifiedStrong protection from cell death[1]
RotenoneMitochondrial complex I inhibitorNot specifiedNot specifiedStrong protection from cell death[1]
MNNGDNA alkylating agentNot specifiedNot specifiedModerate protection from cell death[1]
Hydrogen PeroxideInduces oxidative stressNot specifiedNot specifiedNot specified[1]
CamptothecinTopoisomerase I inhibitorHL-60, Jurkat, U937Concentration-dependentInhibition of apoptosis[2]
DoxorubicinTopoisomerase II inhibitorHL-60, Jurkat, U937Concentration-dependentInhibition of apoptosis[2]

Table 2: Mechanistic Insights into this compound's Cytoprotective Action

Parameter AssessedExperimental ContextThis compound EffectConclusionReference
Reactive Oxygen Species (ROS) QuenchingIn vitro assays with ROS-sensitive fluorescent dyesNo direct quenching of ROSCytoprotection is not mediated by direct antioxidant activity.[1]
Direct Caspase InhibitionIn vitro enzymatic assaysNo direct inhibition of caspase enzymesThe protective effect is not due to direct binding and inhibition of caspases.[1]
Calcium InfluxCamptothecin-induced apoptosisPartial inhibition of calcium influxThis compound may act on calcium channels or signaling.[2]
Caspase-3-like Protease ActivationCamptothecin and Doxorubicin-induced apoptosisConcentration-dependent inhibitionThis compound suppresses a key downstream effector of apoptosis.[2]
Procaspase-3 CleavageCamptothecin and Doxorubicin-induced apoptosisInhibitedPrevents the activation of the executioner caspase.[2]
PARP CleavageCamptothecin and Doxorubicin-induced apoptosisInhibitedA downstream indicator of caspase-3 activity is blocked.[2]
Cytosolic Cytochrome cCamptothecin and Doxorubicin-induced apoptosisInhibitedSuggests an effect on the mitochondrial apoptotic pathway.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the study of this compound's cytoprotective effects.

Cell Viability and Cytoprotection Assays

A common workflow is used to assess the ability of this compound to protect cells from a toxic agent.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_culture Cell Culture (e.g., HL-60, Jurkat) plate_cells Plate cells in multi-well plates cell_culture->plate_cells pre_treat Pre-treatment with This compound plate_cells->pre_treat add_toxin Addition of Toxin (e.g., Etoposide, Camptothecin) pre_treat->add_toxin incubate Incubate for a defined period (e.g., 24-72 hours) add_toxin->incubate viability_assay Cell Viability Assay (e.g., MTT, Trypan Blue) incubate->viability_assay data_analysis Data Analysis (% cell viability) viability_assay->data_analysis

Experimental workflow for assessing this compound's cytoprotective effects.
  • Cell Culture: Human cell lines such as HL-60, Jurkat, and U937 are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into multi-well plates at a predetermined density.

  • Treatment:

    • Cells are pre-incubated with varying concentrations of this compound.

    • Following pre-incubation, the cytotoxic agent (e.g., camptothecin, doxorubicin, etoposide, rotenone) is added to the wells.

  • Incubation: The cells are incubated for a period sufficient to induce cell death in the control (toxin-only) group.

  • Cell Viability Assessment: Cell viability is determined using standard methods such as the MTT assay or trypan blue exclusion.

Calcium Influx Assay

To measure the effect of this compound on intracellular calcium levels, a fluorescent calcium indicator is used.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM).

  • Treatment:

    • The dye-loaded cells are treated with this compound.

    • A calcium-mobilizing agent (e.g., camptothecin) is then added.

  • Measurement: Changes in intracellular calcium concentration are monitored over time by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

Caspase Activity Assay

The activity of caspase-3-like proteases is a key indicator of apoptosis.

  • Cell Lysis: Cells are treated with this compound and/or a toxin, harvested, and then lysed to release intracellular contents.

  • Substrate Addition: A fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA) is added to the cell lysates.

  • Measurement: The cleavage of the substrate by active caspase-3 is measured over time using a fluorometer or a spectrophotometer. The signal intensity is proportional to the caspase-3 activity.

Western Blot Analysis

Western blotting is used to detect the cleavage of specific proteins that are hallmarks of apoptosis.

  • Protein Extraction: Following treatment with this compound and/or a toxin, cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., procaspase-3, cleaved PARP, cytochrome c) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mechanism of Action: Signaling Pathways

The available evidence suggests that this compound exerts its cytoprotective effects by intervening in the apoptotic signaling cascade at a point upstream of caspase-3 activation. A key initiating event appears to be the partial inhibition of calcium influx.

G Toxin Apoptotic Stimulus (e.g., Camptothecin, Doxorubicin) Ca_influx Calcium Influx Toxin->Ca_influx Mitochondria Mitochondria Toxin->Mitochondria Endonuclease Ca2+-dependent Endonuclease Activation Ca_influx->Endonuclease Dykellic_acid This compound Dykellic_acid->Ca_influx Caspase3 Active Caspase-3 Dykellic_acid->Caspase3 Suppression DNA_frag DNA Fragmentation Endonuclease->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis Cyt_c Cytochrome c Release Mitochondria->Cyt_c Procaspase3 Procaspase-3 Cyt_c->Procaspase3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Proposed signaling pathway for this compound's cytoprotective action.

As depicted in the signaling pathway diagram, apoptotic stimuli like camptothecin and doxorubicin can trigger an influx of calcium and promote the release of cytochrome c from the mitochondria. The increase in intracellular calcium can activate endonucleases that lead to DNA fragmentation.[2] Cytochrome c release is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-3. This compound appears to intervene in this cascade at two key points. Firstly, it partially inhibits the initial calcium influx, thereby reducing the activation of calcium-dependent endonucleases.[2] Secondly, and perhaps more critically, it suppresses the activation of caspase-3-like proteases.[2] This inhibition prevents the cleavage of procaspase-3 to its active form, the subsequent cleavage of downstream targets like PARP, and ultimately, the execution of the apoptotic program.

It is important to note the apparent discrepancy in the literature regarding the direct inhibition of caspases. While one study concluded that this compound does not directly inhibit caspase enzymes in in vitro assays, another demonstrated its ability to inhibit caspase-3-like protease activity in cell-based models.[1][2] This suggests that this compound may not bind directly to the active site of caspases but rather acts on an upstream regulator of caspase activation within the cell. Further research is required to elucidate the precise molecular target of this compound in this pathway.

Conclusion and Future Directions

This compound is a promising cytoprotective agent that functions by inhibiting the caspase-dependent apoptotic pathway. Its ability to partially block calcium influx and suppress the activation of caspase-3-like proteases highlights its potential for therapeutic development. Future research should focus on identifying the direct molecular target(s) of this compound to fully unravel its mechanism of action. Additionally, its efficacy in in vivo models of diseases characterized by excessive cell death warrants thorough investigation. The structural analogs of this compound should also be explored to establish a structure-activity relationship and to potentially develop even more potent and specific cytoprotective compounds.

References

Novel Anti-Apoptotic Targets of Dykellic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a novel microbial metabolite isolated from the fungus Westerdykella multispora, has demonstrated significant cytoprotective and anti-apoptotic properties.[1][2] This technical guide provides an in-depth overview of the molecular targets and mechanisms by which this compound exerts its anti-apoptotic effects. The information presented herein is intended to support further research and development of this compound and its analogs as potential therapeutic agents for diseases characterized by excessive apoptosis.

Core Anti-Apoptotic Mechanisms of this compound

This compound appears to inhibit drug-induced apoptosis through a multi-faceted approach, primarily by interfering with key signaling events upstream and downstream of mitochondrial involvement. The core mechanisms identified are:

  • Inhibition of Caspase-3-Like Protease Activation: this compound has been shown to inhibit the activation of caspase-3-like proteases, key executioners of apoptosis.[1][3][4] This inhibition prevents the cleavage of critical cellular substrates, thereby halting the apoptotic cascade.

  • Suppression of Calcium Influx: The compound partially inhibits the influx of calcium ions (Ca2+), a critical intracellular signal that can trigger apoptosis.[1][3] By reducing intracellular Ca2+ levels, this compound mitigates the activation of Ca2+-dependent endonucleases responsible for DNA fragmentation.[1][3]

  • Inhibition of NF-κB Transcriptional Activity: this compound has been found to inhibit the transactivation of Nuclear Factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in cell survival and inflammation.[2] While NF-κB can have both pro- and anti-apoptotic roles depending on the cellular context, its inhibition by this compound in the studied models contributes to its overall cellular effects.

Quantitative Data on Anti-Apoptotic Effects

The following tables summarize the quantitative data available on the inhibitory effects of this compound on various apoptotic markers.

Table 1: Inhibition of Apoptotic Events by this compound

Apoptotic EventCell LineApoptosis InducerThis compound ConcentrationObserved EffectReference
Caspase-3-like protease activationJurkat, HL-60, U937Camptothecin, DoxorubicinConcentration-dependentInhibition of active caspase-3-like protease cleavage of procaspase-3[1][3]
PARP CleavageJurkat, HL-60, U937Camptothecin, DoxorubicinConcentration-dependentInhibition of PARP cleavage[1][3]
Cytochrome c ReleaseJurkat, HL-60, U937Camptothecin, DoxorubicinConcentration-dependentInhibition of cytosolic cytochrome c release[1][3]
DNA FragmentationNot specifiedCamptothecinNot specifiedDecrease in DNA fragmentation[1][3]
Calcium InfluxNot specifiedCamptothecinNot specifiedPartial inhibition of calcium influx[1][3]
NF-κB Transcriptional ActivityNot specifiedPhorbol Myristate AcetateDose-dependentInhibition of NF-κB transactivation[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory techniques and the descriptions available in the referenced publications.

Caspase-3 Activity Assay (Colorimetric)

This protocol is a general guideline for measuring caspase-3 activity, which can be adapted for studying the inhibitory effects of this compound.

  • Cell Culture and Treatment:

    • Seed cells (e.g., Jurkat, HL-60) in a 96-well plate at a density of 5x10⁴ to 2x10⁵ cells/well.

    • Pre-treat cells with various concentrations of this compound for a specified time.

    • Induce apoptosis with an appropriate agent (e.g., 1 µM Camptothecin or 1 µM Doxorubicin) for the desired duration.

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 10 minutes.

    • Remove the medium and wash the cells with ice-cold PBS.

    • Centrifuge again and remove the PBS.

    • Add 30 µL/well of ice-cold cell lysis buffer and incubate on ice for 10 minutes.

  • Enzymatic Assay:

    • To each well of a new 96-well plate, add 50 µL of cell lysate.

    • Add 50 µL of 2X Reaction Buffer containing 10 µL of fresh DTT stock per 1 mL.

    • Add 5 µL of the caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

PARP Cleavage Assay (Western Blot)

This protocol outlines the detection of PARP cleavage, a hallmark of caspase-3 activation, via Western blotting.

  • Sample Preparation:

    • Culture and treat cells with this compound and an apoptosis inducer as described above.

    • Harvest cells and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. The intensity of the 89 kDa band indicates the extent of PARP cleavage.

Cytochrome c Release Assay (Western Blot of Cytosolic Fraction)

This protocol describes the detection of cytochrome c in the cytosol, indicating its release from the mitochondria.

  • Cell Fractionation:

    • Culture and treat cells as previously described.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

    • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Determine the protein concentration of the cytosolic fractions.

    • Perform Western blotting as described for PARP cleavage, using a primary antibody specific for cytochrome c. An increase in the cytochrome c signal in the cytosolic fraction indicates its release from the mitochondria.

Intracellular Calcium Influx Assay (Flow Cytometry)

This protocol provides a general method for measuring changes in intracellular calcium levels.

  • Cell Preparation and Dye Loading:

    • Harvest and wash cells, then resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating at 37°C in the dark for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Flow Cytometry Analysis:

    • Acquire a baseline fluorescence reading of the dye-loaded cells.

    • Pre-treat the cells with this compound.

    • Stimulate the cells with an agent known to induce calcium influx (e.g., a calcium ionophore like ionomycin as a positive control, or the apoptosis inducer used in other experiments).

    • Immediately acquire fluorescence data over time using a flow cytometer. A decrease in the fluorescence intensity in this compound-treated cells compared to the untreated control indicates inhibition of calcium influx.

NF-κB Reporter Assay (Luciferase Assay)

This protocol is for a reporter gene assay to measure the transcriptional activity of NF-κB.

  • Cell Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293) with a plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After transfection, pre-treat the cells with this compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA).

  • Luciferase Assay:

    • Lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to the cell lysate and measure the firefly luciferase activity using a luminometer.

    • Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.

    • A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed anti-apoptotic mechanisms of this compound.

Dykellic_Acid_Anti_Apoptotic_Pathway Inducer Apoptotic Inducer (e.g., Camptothecin, Doxorubicin) Ca_Influx Ca2+ Influx Inducer->Ca_Influx Mito Mitochondrion Inducer->Mito Ca_Endonuclease Ca2+-dependent Endonuclease Activation Ca_Influx->Ca_Endonuclease DNA_Frag DNA Fragmentation Ca_Endonuclease->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 ProCasp3 Procaspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 PARP_Cleavage PARP Cleavage Casp3->PARP_Cleavage Casp3->Apoptosis PARP PARP Dykellic_Acid This compound Dykellic_Acid->Ca_Influx Dykellic_Acid->CytC Dykellic_Acid->Casp3

Caption: this compound's inhibition of key apoptotic signaling events.

NFkB_Inhibition_Workflow PMA PMA Stimulation IKK IKK Activation PMA->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release & Nuclear Translocation IkB->NFkB_Release NFkB_DNA NF-κB Binds to DNA NFkB_Release->NFkB_DNA Gene_Tx Gene Transcription NFkB_DNA->Gene_Tx Dykellic_Acid This compound Dykellic_Acid->Gene_Tx Inhibits Transactivation Experimental_Workflow_Apoptosis_Inhibition Cell_Culture Cell Culture (e.g., Jurkat) Treatment Treatment: 1. This compound (Pre-incubation) 2. Apoptotic Inducer Cell_Culture->Treatment Harvest Cell Harvesting & Lysis Treatment->Harvest Analysis Biochemical Assays Harvest->Analysis Caspase_Assay Caspase-3 Activity Analysis->Caspase_Assay WB_Assay Western Blot (PARP, Cytochrome c) Analysis->WB_Assay Ca_Assay Calcium Influx Analysis->Ca_Assay

References

Dykellic Acid: An In-depth Technical Guide on its Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dykellic acid, a microbial metabolite, has demonstrated notable immunosuppressive properties, primarily targeting B lymphocyte function. Evidence indicates its capacity to inhibit B cell proliferation and immunoglobulin M (IgM) production induced by lipopolysaccharide (LPS). The core mechanism of action appears to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, this compound inhibits the transactivation of NF-κB without altering its DNA binding capability. Currently, there is a lack of quantitative data, such as IC50 values, for these effects. Furthermore, the impact of this compound on T lymphocytes and the STAT3 signaling pathway remains uninvestigated. This document synthesizes the available qualitative data, outlines relevant experimental protocols, and visualizes the proposed mechanism and workflows to guide further research and development.

Introduction

This compound is a novel microbial metabolite originally isolated from the culture broth of Westerdykella multispora F50733.[1] Initial investigations into its biological activities revealed a range of effects, including the inhibition of matrix metalloproteinase 9 (MMP-9) activation and caspase-3 protease activity.[1] Beyond these initial findings, this compound has emerged as a molecule of interest for its immunomodulatory potential, demonstrating clear immunosuppressive effects.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's immunosuppressive properties, with a focus on its effects on B lymphocytes and its underlying mechanism of action.

Immunosuppressive Effects on B Lymphocytes

The primary documented immunosuppressive activity of this compound lies in its effects on B lymphocytes. Specifically, it has been shown to inhibit key functions of B cells that are crucial for humoral immune responses.

Inhibition of B Cell Proliferation

This compound has been observed to inhibit the proliferation of B cells.[1] This anti-proliferative effect is significant as uncontrolled B cell proliferation is a hallmark of various immune disorders and certain malignancies. The available literature, however, does not provide specific quantitative data, such as the half-maximal inhibitory concentration (IC50), which would be crucial for determining its potency.

Inhibition of IgM Production

In addition to its anti-proliferative effects, this compound also suppresses the production of Immunoglobulin M (IgM) by B cells following stimulation with lipopolysaccharide (LPS).[1] LPS is a potent activator of B cells, and the inhibition of LPS-induced IgM production suggests that this compound can interfere with the signaling pathways that lead to antibody secretion. This finding further underscores its potential as an immunosuppressive agent.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The immunosuppressive effects of this compound are linked to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that plays a central role in regulating immune and inflammatory responses.

Inhibition of NF-κB Transactivation

A key mechanistic insight is that this compound inhibits the transactivation of NF-κB.[1] Transactivation is the process by which a transcription factor, once bound to DNA, recruits co-activator proteins to initiate the transcription of its target genes. By inhibiting this step, this compound effectively blocks the expression of NF-κB-dependent pro-inflammatory and immunomodulatory genes.

No Effect on NF-κB DNA Binding

Importantly, this compound does not affect the DNA binding activity of NF-κB.[1] This indicates that the compound does not prevent NF-κB from localizing to the nucleus and binding to its specific DNA consensus sequences. Instead, its inhibitory action is more nuanced, targeting the subsequent transcriptional activation step. This specific mechanism of action distinguishes this compound from many other NF-κB inhibitors and may offer a more targeted therapeutic approach with potentially fewer off-target effects.

Proposed Mechanism of this compound on NF-κB Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to IκB degradation & NF-κB release IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA κB DNA Site NFkB_active->DNA Binds to Transcription Gene Transcription (e.g., IgM, Pro-inflammatory cytokines) DNA->Transcription Initiates Coactivators Co-activators DNA->Coactivators Recruits DykellicAcid This compound DykellicAcid->Transcription Inhibits (Blocks Transactivation) Coactivators->Transcription Enables

This compound's Inhibition of NF-κB Transactivation.

Effects on T Lymphocytes and STAT3 Signaling

Despite the clear effects of this compound on B lymphocytes, there is currently no available data on its impact on T lymphocytes. T cells play a central role in cell-mediated immunity, and understanding the effects of this compound on T cell proliferation, differentiation, and cytokine production is a critical area for future research.

Similarly, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key signaling cascade involved in immune regulation, particularly in the differentiation of T helper 17 (Th17) cells and the function of regulatory T cells (Tregs). There is no current evidence to suggest that this compound modulates the STAT3 pathway in immune cells. Investigating this potential interaction would provide a more complete picture of its immunosuppressive mechanism.

Data Presentation

The following table summarizes the qualitative findings on the immunosuppressive properties of this compound.

Parameter Effect of this compound Quantitative Data Cell Type Stimulus Reference
B Cell ProliferationInhibitionNot AvailableB LymphocytesLPS[1]
IgM ProductionInhibitionNot AvailableB LymphocytesLPS[1]
NF-κB DNA BindingNo EffectNot ApplicableNot SpecifiedNot Specified[1]
NF-κB TransactivationInhibitionNot AvailableNot SpecifiedNot Specified[1]
T Cell ProliferationNot InvestigatedNot ApplicableT Lymphocytes--
STAT3 SignalingNot InvestigatedNot ApplicableImmune Cells--

Experimental Protocols

While specific, detailed protocols from the original research on this compound are not publicly available, the following are generalized, standard protocols for the key experiments cited. These can serve as a foundation for researchers aiming to replicate or expand upon the existing findings.

B Cell Proliferation Assay (CFSE-based)

This assay measures the ability of B cells to proliferate in response to a stimulus.

Materials:

  • Murine splenocytes or purified B cells

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Lipopolysaccharide (LPS)

  • This compound (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Isolate splenocytes from a mouse and enrich for B cells if desired.

  • Label the cells with CFSE according to the manufacturer's protocol.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and add them to the appropriate wells. Include a vehicle control (DMSO).

  • Add LPS to the wells at a final concentration known to induce B cell proliferation (e.g., 10 µg/mL). Include an unstimulated control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the B cell population (e.g., using anti-B220 or anti-CD19 antibodies) and measure the dilution of CFSE fluorescence to determine the extent of cell division.

B Cell Proliferation Assay Workflow Start Isolate B Cells Label Label with CFSE Start->Label Plate Plate Cells Label->Plate Treat Treat with this compound and/or LPS Plate->Treat Incubate Incubate for 72h Treat->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Determine Proliferation Analyze->End

Workflow for CFSE-based B Cell Proliferation Assay.
NF-κB Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of NF-κB to activate gene transcription.

Materials:

  • A suitable cell line (e.g., HEK293T or a B cell line)

  • A luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene

  • A control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • LPS or another NF-κB activator (e.g., TNF-α)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with an NF-κB activator (e.g., LPS).

  • Incubate for an appropriate time to allow for luciferase expression (e.g., 6-24 hours).

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

NF-κB Transactivation Assay Workflow Start Seed Cells Transfect Transfect with Reporter Plasmids Start->Transfect Treat Treat with this compound Transfect->Treat Stimulate Stimulate with NF-κB Activator Treat->Stimulate Incubate Incubate Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure End Determine Transactivation Measure->End

Workflow for NF-κB Luciferase Reporter Assay.

Conclusion

This compound presents a promising scaffold for the development of novel immunosuppressive agents. Its demonstrated ability to inhibit B cell proliferation and IgM production, coupled with a specific mechanism of action involving the inhibition of NF-κB transactivation, makes it a compelling candidate for further investigation. However, significant knowledge gaps remain. Future research should prioritize:

  • Quantitative analysis: Determining the IC50 values for the inhibition of B cell proliferation and IgM production to establish the potency of this compound.

  • T cell studies: Investigating the effects of this compound on T cell proliferation, differentiation into various subsets (e.g., Th1, Th2, Th17, Tregs), and cytokine secretion.

  • STAT3 signaling analysis: Exploring the potential interaction of this compound with the STAT3 signaling pathway in immune cells.

  • In vivo studies: Evaluating the immunosuppressive efficacy and safety of this compound in animal models of autoimmune diseases or organ transplantation.

Addressing these areas will provide a more complete understanding of the therapeutic potential of this compound and its derivatives as a new class of immunomodulatory drugs.

References

Investigating the Role of Dykellic Acid in Caspase-Independent Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid, a microbial metabolite, has been identified as an inhibitor of caspase-dependent apoptosis. However, its influence on caspase-independent cell death pathways remains largely unexplored. These pathways, including necroptosis, ferroptosis, pyroptosis, and autophagy-dependent cell death, are critical in various physiological and pathological conditions, and represent promising targets for therapeutic intervention. This technical guide outlines a comprehensive research framework to investigate the potential effects of this compound on these caspase-independent cell death modalities. Detailed experimental protocols, hypothetical data representations, and signaling pathway diagrams are provided to facilitate the exploration of this compound's mechanism of action and its potential as a modulator of these crucial cellular processes.

Introduction

Regulated cell death is a fundamental process in development, homeostasis, and disease. While apoptosis, a caspase-dependent pathway, has been extensively studied, the significance of caspase-independent cell death mechanisms is increasingly recognized. These alternative pathways, such as necroptosis, ferroptosis, pyroptosis, and autophagy-dependent cell death, play crucial roles in conditions where apoptosis is inhibited or dysregulated, including certain cancers, neurodegenerative diseases, and inflammatory disorders.

This compound has been shown to inhibit drug-induced apoptosis by suppressing caspase-3-like protease activation. This is achieved, in part, by inhibiting calcium influx, which subsequently reduces the activation of Ca2+-dependent endonucleases and DNA fragmentation. Given its known mechanism of interfering with intracellular signaling cascades, it is plausible that this compound may also modulate caspase-independent cell death pathways. This guide provides a detailed roadmap for investigating this hypothesis.

Investigating the Effect of this compound on Necroptosis

Necroptosis is a form of regulated necrosis that is mediated by receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL).

Experimental Protocols

2.1.1. Induction of Necroptosis

  • Cell Culture: Culture a suitable cell line (e.g., HT-29, L929) in appropriate media.

  • Treatment:

    • Pre-treat cells with the pan-caspase inhibitor z-VAD-fmk (20 µM) for 30 minutes to block apoptosis.[1]

    • Add Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 100 ng/mL.[1]

    • In parallel, treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) 1 hour prior to the addition of z-VAD-fmk and TNF-α.

    • Include a vehicle control (e.g., DMSO) and a positive control for necroptosis inhibition (e.g., Necrostatin-1, 20 µM).[1]

  • Incubation: Incubate cells for a predetermined time course (e.g., 6, 12, 24 hours).

2.1.2. Assessment of Necroptotic Cell Death

  • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture supernatant as an indicator of plasma membrane rupture.[2][3][4] A colorimetric assay can be used to quantify LDH activity.

  • Western Blot Analysis: Analyze the phosphorylation status of key necroptosis proteins.

    • Harvest cell lysates and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against phospho-RIPK1 (Ser166), phospho-RIPK3 (Ser227), and phospho-MLKL (Ser358), as well as total RIPK1, RIPK3, and MLKL.

    • Use a suitable loading control (e.g., GAPDH, β-actin).

Hypothetical Data Presentation

Table 1: Effect of this compound on TNF-α/z-VAD-fmk-Induced Necroptosis

TreatmentThis compound (µM)LDH Release (% of Control)p-MLKL/MLKL Ratio (Fold Change)
Vehicle Control01001.0
TNF-α + z-VAD-fmk04508.5
TNF-α + z-VAD-fmk14258.1
TNF-α + z-VAD-fmk53506.2
TNF-α + z-VAD-fmk102203.1
TNF-α + z-VAD-fmk251501.5
TNF-α + z-VAD-fmk501101.1
Necrostatin-1 (20 µM)-1201.2

Signaling Pathway and Experimental Workflow

G cluster_workflow Experimental Workflow: Necroptosis start Seed Cells (e.g., HT-29) treatment Pre-treat with this compound or Vehicle/Necrostatin-1 start->treatment inducer Add z-VAD-fmk then TNF-α treatment->inducer incubation Incubate (6-24h) inducer->incubation analysis LDH Assay & Western Blot (p-RIPK1, p-RIPK3, p-MLKL) incubation->analysis

Workflow for necroptosis experiments.

G cluster_pathway Necroptosis Signaling Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD RIPK1 RIPK1 TNFR1->RIPK1 Casp8 Caspase-8 TRADD_FADD->Casp8 Casp8->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Rupture (Necroptosis) pMLKL->Membrane Dykellic_Acid This compound? Dykellic_Acid->RIPK1 Hypothesized Inhibition

Necroptosis signaling pathway.

Investigating the Effect of this compound on Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).

Experimental Protocols

3.1.1. Induction of Ferroptosis

  • Cell Culture: Culture a suitable cell line (e.g., HT-1080, PANC1) in appropriate media.

  • Treatment:

    • Treat cells with inducers of ferroptosis such as erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM).

    • In parallel, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control and a positive control for ferroptosis inhibition (e.g., Ferrostatin-1, 1 µM).

  • Incubation: Incubate cells for a predetermined time course (e.g., 12, 24 hours).

3.1.2. Assessment of Ferroptotic Cell Death

  • Lipid ROS Measurement: Use the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry or fluorescence microscopy.[5][6][7][8]

  • GPX4 Activity Assay: Measure the activity of glutathione peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis, using a commercially available kit.[9][10][11][12][13]

  • Western Blot Analysis: Analyze the expression levels of GPX4.

Hypothetical Data Presentation

Table 2: Effect of this compound on Erastin-Induced Ferroptosis

TreatmentThis compound (µM)Lipid ROS (MFI)GPX4 Activity (% of Control)
Vehicle Control0100100
Erastin (10 µM)085030
Erastin (10 µM)182035
Erastin (10 µM)571045
Erastin (10 µM)1055060
Erastin (10 µM)2532080
Erastin (10 µM)5015095
Ferrostatin-1 (1 µM)-12098

MFI: Mean Fluorescence Intensity

Signaling Pathway and Experimental Workflow

G cluster_workflow Experimental Workflow: Ferroptosis start Seed Cells (e.g., HT-1080) treatment Pre-treat with this compound or Vehicle/Ferrostatin-1 start->treatment inducer Add Erastin or RSL3 treatment->inducer incubation Incubate (12-24h) inducer->incubation analysis Lipid ROS (C11-BODIPY) & GPX4 Activity/Expression incubation->analysis

Workflow for ferroptosis experiments.

G cluster_pathway Ferroptosis Signaling Pathway Erastin Erastin SystemXc System Xc- Erastin->SystemXc GSH GSH SystemXc->GSH GPX4 GPX4 GSH->GPX4 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Dykellic_Acid This compound? Dykellic_Acid->GPX4 Hypothesized Activation

Ferroptosis signaling pathway.

Investigating the Effect of this compound on Pyroptosis

Pyroptosis is a pro-inflammatory form of regulated cell death dependent on the gasdermin family of proteins.

Experimental Protocols

4.1.1. Induction of Pyroptosis

  • Cell Culture: Culture a suitable cell line (e.g., THP-1 monocytes, differentiated into macrophages) in appropriate media.

  • Treatment:

    • Prime cells with Lipopolysaccharide (LPS; 1 µg/mL) for 3 hours.[14]

    • Subsequently, treat with nigericin (10 µg/mL) to activate the NLRP3 inflammasome.[14]

    • In parallel, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour before nigericin treatment.

    • Include a vehicle control.

  • Incubation: Incubate for a predetermined time course (e.g., 1, 3, 6 hours).

4.1.2. Assessment of Pyroptotic Cell Death

  • LDH Assay: Measure LDH release as an indicator of pyroptotic cell lysis.

  • IL-1β ELISA: Quantify the levels of secreted IL-1β in the culture supernatant using an ELISA kit.[15][16][17][18][19]

  • Western Blot Analysis: Analyze the cleavage of Gasdermin D (GSDMD).

    • Probe with an antibody that recognizes both full-length GSDMD and the N-terminal cleavage product (GSDMD-N).

Hypothetical Data Presentation

Table 3: Effect of this compound on LPS/Nigericin-Induced Pyroptosis

TreatmentThis compound (µM)LDH Release (% of Control)IL-1β Secretion (pg/mL)GSDMD-N/GSDMD Ratio
Vehicle Control0100500.1
LPS + Nigericin055012005.2
LPS + Nigericin153011505.0
LPS + Nigericin54609804.1
LPS + Nigericin103206502.8
LPS + Nigericin251803001.5
LPS + Nigericin501201000.5

Signaling Pathway and Experimental Workflow

G cluster_workflow Experimental Workflow: Pyroptosis start Seed THP-1 Cells priming Prime with LPS (3h) start->priming treatment Pre-treat with this compound priming->treatment inducer Add Nigericin treatment->inducer incubation Incubate (1-6h) inducer->incubation analysis LDH Assay, IL-1β ELISA & Western Blot (GSDMD) incubation->analysis

Workflow for pyroptosis experiments.

G cluster_pathway Pyroptosis Signaling Pathway LPS LPS NLRP3 NLRP3 Inflammasome LPS->NLRP3 Nigericin Nigericin Nigericin->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 Activation GSDMD GSDMD Casp1->GSDMD Cleavage IL1b Pro-IL-1β -> IL-1β Casp1->IL1b Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Pore->IL1b Release Dykellic_Acid This compound? Dykellic_Acid->NLRP3 Hypothesized Inhibition

Pyroptosis signaling pathway.

Investigating the Effect of this compound on Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. Dysregulation of autophagy can lead to cell death.

Experimental Protocols

5.1.1. Induction of Autophagy

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, MEFs) in appropriate media.

  • Treatment:

    • Induce autophagy by nutrient starvation (e.g., incubating in Earle's Balanced Salt Solution - EBSS) or treatment with rapamycin (e.g., 500 nM).[20][21][22]

    • In parallel, treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).

    • Include a vehicle control.

  • Incubation: Incubate for a predetermined time course (e.g., 2, 4, 8 hours).

5.1.2. Assessment of Autophagy

  • Western Blot Analysis:

    • Analyze the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.[23][24][25][26][27]

    • Analyze the levels of p62/SQSTM1, a protein that is degraded by autophagy. A decrease in p62 levels suggests increased autophagic flux.[28][29][30][31][32]

  • Fluorescence Microscopy:

    • Transfect cells with a plasmid encoding GFP-LC3.

    • Quantify the formation of GFP-LC3 puncta, which represent autophagosomes.[33][34][35][36]

Hypothetical Data Presentation

Table 4: Effect of this compound on Starvation-Induced Autophagy

TreatmentThis compound (µM)LC3-II/LC3-I Ratio (Fold Change)p62/GAPDH Ratio (Fold Change)GFP-LC3 Puncta per Cell
Vehicle Control01.01.02
Starvation06.50.325
Starvation16.80.2828
Starvation57.50.2235
Starvation108.90.1545
Starvation259.80.1058
Starvation5010.50.0865

Signaling Pathway and Experimental Workflow

G cluster_workflow Experimental Workflow: Autophagy start Seed Cells (e.g., HeLa) treatment Treat with this compound or Vehicle start->treatment inducer Induce Autophagy (Starvation or Rapamycin) treatment->inducer incubation Incubate (2-8h) inducer->incubation analysis Western Blot (LC3-II, p62) & Fluorescence Microscopy (GFP-LC3) incubation->analysis

Workflow for autophagy experiments.

G cluster_pathway Autophagy Signaling Pathway Starvation Starvation mTORC1 mTORC1 Starvation->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Beclin1 Beclin-1 Complex ULK1->Beclin1 Phagophore Phagophore Formation Beclin1->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3 LC3-I -> LC3-II LC3->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Dykellic_Acid This compound? Dykellic_Acid->mTORC1 Hypothesized Inhibition

Autophagy signaling pathway.

Conclusion

The investigation into the effects of this compound on caspase-independent cell death pathways holds significant promise for uncovering novel therapeutic strategies. The experimental frameworks outlined in this guide provide a systematic approach to elucidating the potential role of this compound in modulating necroptosis, ferroptosis, pyroptosis, and autophagy. The findings from these studies will not only enhance our understanding of the biological activities of this compound but may also pave the way for its development as a therapeutic agent in diseases where these cell death modalities are implicated.

References

Unlocking Cell Survival: A Technical Guide to the Therapeutic Potential of Dykellic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a natural product isolated from the fungus Westerdykella multispora, has emerged as a promising scaffold for the development of novel cytoprotective agents. Its unique mechanism of action, which deviates from conventional anti-apoptotic pathways, presents a compelling opportunity for therapeutic intervention in a range of diseases characterized by excessive cell death, including neurodegenerative disorders and ischemia-reperfusion injuries. This technical guide provides an in-depth exploration of the therapeutic potential of this compound and its derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: A Novel Approach to Apoptosis Inhibition

This compound exerts its cytoprotective effects by inhibiting apoptosis, or programmed cell death. Extensive research has revealed that its mechanism is distinct from that of many other anti-apoptotic compounds.[1]

Key Mechanistic Features:

  • Caspase-3-Like Protease Suppression: this compound inhibits the activation of caspase-3-like proteases, which are key executioner enzymes in the apoptotic cascade. It achieves this by preventing the cleavage of procaspase-3 into its active form.[2] This, in turn, prevents the downstream cleavage of critical cellular substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

  • Inhibition of Calcium Influx: The compound has been shown to partially inhibit the influx of calcium ions (Ca2+) into the cell.[2] Elevated intracellular calcium is a known trigger for apoptosis, as it can activate Ca2+-dependent endonucleases that lead to DNA fragmentation.[2]

  • Independence from ROS Scavenging and Direct Caspase Inhibition: Notably, the cytoprotective activity of this compound is not attributed to the scavenging of reactive oxygen species (ROS) or the direct inhibition of active caspase enzymes.[1] This suggests that this compound acts upstream of these events, targeting a novel regulatory point in the apoptotic pathway.

The precise molecular target of this compound remains an active area of investigation. However, its ability to interfere with the core apoptotic machinery without directly engaging with caspases makes it a highly attractive candidate for further drug development.

Signaling Pathway of this compound in Apoptosis Inhibition

The following diagram illustrates the proposed mechanism by which this compound inhibits apoptosis.

Dykellic_Acid_Pathway cluster_0 Apoptotic Stimuli (e.g., Etoposide, Rotenone) cluster_1 This compound Intervention cluster_2 Cellular Response Apoptotic_Stimuli Etoposide / Rotenone Ca_Influx Ca2+ Influx Apoptotic_Stimuli->Ca_Influx Procaspase3 Procaspase-3 Apoptotic_Stimuli->Procaspase3 Dykellic_Acid This compound Dykellic_Acid->Ca_Influx Dykellic_Acid->Procaspase3 Inhibits Cleavage Cell_Survival Cell Survival Dykellic_Acid->Cell_Survival DNA_Fragmentation DNA Fragmentation Ca_Influx->DNA_Fragmentation Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Caspase3->DNA_Fragmentation Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis DNA_Fragmentation->Apoptosis

This compound's proposed anti-apoptotic mechanism.

Quantitative Analysis of Cytoprotective Activity

The cytoprotective efficacy of this compound and its derivatives has been evaluated against various toxins that induce apoptosis through different mechanisms. The following table summarizes the key findings from these studies.

CompoundToxinCell LineAssayEndpointResultReference
This compoundEtoposideU-937Cell Viability% ProtectionStrong Protection[3]
This compoundRotenoneU-937Cell Viability% ProtectionStrong Protection[3]
This compoundCamptothecinHL-60DNA FragmentationInhibitionConcentration-dependent[2]
This compoundDoxorubicinJurkatPARP CleavageInhibitionConcentration-dependent[2]

Structure-Activity Relationship (SAR) Studies

The synthesis of various this compound derivatives has been instrumental in elucidating the key structural features required for its cytoprotective activity. These studies have systematically modified different functional groups on the this compound scaffold to probe their importance in biological activity. While specific quantitative SAR data from a single comprehensive study is not publicly available, the initial research indicates that the core pyrone structure and the carboxylic acid moiety are crucial for its anti-apoptotic effects. Further detailed SAR studies are warranted to optimize the potency and drug-like properties of this promising class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Synthesis of this compound Analogs

The total synthesis of this compound has been achieved, providing a platform for the generation of structural analogs. A general synthetic scheme is outlined below. For specific details on reaction conditions, purification, and characterization of individual derivatives, referral to the primary literature is recommended.

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials Step1 Key Reaction Step 1 (e.g., Aldol Condensation) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Key Reaction Step 2 (e.g., Cyclization) Intermediate1->Step2 Core_Scaffold This compound Core Step2->Core_Scaffold Step3 Functional Group Modification Core_Scaffold->Step3 Derivatives This compound Derivatives Step3->Derivatives

Generalized workflow for this compound analog synthesis.
Etoposide-Induced Apoptosis Assay

This protocol is used to assess the cytoprotective effects of this compound derivatives against apoptosis induced by the topoisomerase II inhibitor, etoposide.

Materials:

  • Cell line (e.g., U-937, Jurkat)

  • Cell culture medium and supplements

  • Etoposide stock solution

  • This compound derivative stock solutions

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere or stabilize overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Apoptosis Induction: Add etoposide to the wells to a final concentration known to induce apoptosis (e.g., 50 µM).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Gently collect the cells from each well and transfer them to microcentrifuge tubes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3 in cell lysates, providing a quantitative measure of apoptosis.

Materials:

  • Cell line

  • Apoptosis-inducing agent (e.g., camptothecin)

  • This compound derivative

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of the this compound derivative as described in the previous protocol.

  • Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to individual wells.

  • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

Conclusion and Future Directions

This compound and its derivatives represent a novel and promising class of cytoprotective agents with a unique mechanism of action. Their ability to inhibit apoptosis by targeting a pathway independent of direct caspase inhibition and ROS scavenging opens up new avenues for the treatment of diseases associated with excessive cell death.

Future research should focus on:

  • Target Identification: Elucidating the precise molecular target(s) of this compound to fully understand its mechanism of action.

  • Lead Optimization: Conducting comprehensive structure-activity relationship studies to develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating the therapeutic potential of optimized this compound derivatives in relevant animal models of disease.

The continued exploration of this fascinating natural product holds significant promise for the development of next-generation cytoprotective therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dykellic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the starting materials, reagents, and experimental protocols for the total synthesis of Dykellic acid. The information presented is collated from the first reported total synthesis by Thompson, C. M., Quinn, C. A., & Hergenrother, P. J. (2009). This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis of this compound and its analogues for further investigation into its therapeutic potential.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent eight-step linear sequence starting from commercially available materials. A key transformation in this synthesis is a Morita-Baylis-Hillman (MBH) reaction to construct a key carbon-carbon bond. The overall strategy involves the sequential construction of the core bicyclic lactone structure followed by the installation of the side chain.

Logical Flow of the Synthetic Pathway

The synthesis begins with the preparation of a key aldehyde intermediate, which then undergoes the crucial Morita-Baylis-Hillman reaction. Subsequent steps involve cyclization to form the lactone ring, followed by functional group manipulations to complete the synthesis of the natural product.

Dykellic_Acid_Synthesis_Logic Start Commercially Available Starting Materials Intermediate_Aldehyde Preparation of Key Aldehyde Start->Intermediate_Aldehyde MBH_Reaction Morita-Baylis-Hillman Reaction Intermediate_Aldehyde->MBH_Reaction Cyclization Lactone Ring Formation MBH_Reaction->Cyclization Functional_Group_Manipulation Side Chain Installation & Final Steps Cyclization->Functional_Group_Manipulation Dykellic_Acid This compound Functional_Group_Manipulation->Dykellic_Acid Dykellic_Acid_Workflow cluster_synthesis Synthetic Sequence cluster_purification Purification Step1 Step 1: Bromination of 3-Butyn-1-ol Step2 Step 2: Alkyne Deprotonation and Addition Step1->Step2 Step3 Step 3: Silyl Group Deprotection Step2->Step3 Step4 Step 4: Oxidation to Aldehyde Step3->Step4 Step5 Step 5: Morita-Baylis-Hillman Reaction Step4->Step5 Step6 Step 6: Intramolecular Cyclization Step5->Step6 Step7 Step 7: Acylation Step6->Step7 Step8 Step 8: Final Hydrolysis Step7->Step8 Purification Column Chromatography Step8->Purification Final_Product This compound Purification->Final_Product Start Starting Materials Start->Step1

Application Notes and Protocols: Dykellic Acid-Induced Cytoprotection Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a small molecule identified from the fermentation broth of the soil fungus Westerdykella multispora, has demonstrated potential cytoprotective properties. It has been shown to protect cells from death induced by agents like camptothecin.[1] This application note provides a detailed experimental protocol to investigate and quantify the cytoprotective effects of this compound against a chosen cellular stressor. The protocol outlines methods for inducing cytotoxicity, assessing cell viability and apoptosis, and exploring potential underlying signaling pathways.

Experimental Principles

This protocol is designed to assess the ability of this compound to protect cells from a cytotoxic challenge. The general workflow involves pre-treating cultured cells with varying concentrations of this compound, followed by exposure to a stress-inducing agent. The cytoprotective effect is then quantified by measuring cell viability and key markers of apoptosis. Further investigation into the mechanism of action can be performed by analyzing the modulation of relevant signaling pathways.

A variety of assays can be used to measure cell health. Cell viability can be determined by assessing metabolic activity or membrane integrity.[2][3] Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical events, including chromatin condensation, DNA fragmentation, and the activation of caspases.[4][5][6] Several methods are available to detect these apoptotic markers.[4][7][8]

Key Experimental Protocols

Cell Culture and Treatment

Objective: To prepare cells and treat them with this compound and a cytotoxic agent.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in a suitable solvent like DMSO)

  • Cytotoxic agent (e.g., hydrogen peroxide (H₂O₂), staurosporine, etoposide)

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis and protein analysis at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 2, 4, or 24 hours).

  • After the pre-treatment period, add the cytotoxic agent at a pre-determined toxic concentration to the wells (except for the untreated control wells).

  • Incubate the cells for the desired duration of cytotoxic challenge (e.g., 6, 12, or 24 hours).

Cell Viability Assay (MTT Assay)

Objective: To quantify the metabolic activity of cells as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify early and late apoptotic cells using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Following treatment in 6-well plates, collect the cell culture supernatant (containing detached cells).

  • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

  • Combine the detached cells with the cells from the supernatant and centrifuge to pellet the cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of this compound on key proteins in cytoprotective signaling pathways (e.g., Nrf2/HO-1, PI3K/Akt).

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment in 6-well plates, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay)

Treatment GroupThis compound (µM)Cytotoxic Agent% Cell Viability (Mean ± SD)
Control0-100 ± 5.2
Vehicle Control0 (Vehicle)+45 ± 4.1
This compound1+55 ± 3.8
This compound10+75 ± 4.5
This compound50+90 ± 3.9

Table 2: Apoptosis Analysis (Flow Cytometry)

Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
Cytotoxic Agent40.1 ± 3.535.6 ± 2.924.3 ± 3.1
This compound + Cytotoxic Agent75.8 ± 4.215.3 ± 2.58.9 ± 1.9

Table 3: Western Blot Densitometry Analysis

Treatment GroupRelative Nrf2 ExpressionRelative HO-1 ExpressionRelative p-Akt/Akt Ratio
Control1.001.001.00
Cytotoxic Agent0.851.100.65
This compound + Cytotoxic Agent2.503.201.80

Visualization of Workflows and Pathways

To facilitate understanding, the experimental workflow and a hypothesized signaling pathway are illustrated below using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_seeding Seed Cells in Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h da_pretreatment Pre-treat with this compound incubation_24h->da_pretreatment stressor_addition Add Cytotoxic Agent da_pretreatment->stressor_addition viability_assay Cell Viability Assay (MTT) stressor_addition->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) stressor_addition->apoptosis_assay western_blot Western Blot Analysis stressor_addition->western_blot

Caption: Experimental workflow for the this compound cytoprotection assay.

signaling_pathway cluster_pathways Potential Cytoprotective Pathways Dykellic_Acid This compound Nrf2 Nrf2 Activation Dykellic_Acid->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway Activation Dykellic_Acid->PI3K_Akt Activates Cell_Stress Cellular Stressor (e.g., Oxidative Stress) Apoptosis Apoptosis Cell_Stress->Apoptosis Induces ARE ARE-driven Gene Expression (e.g., HO-1, NQO1) Nrf2->ARE Antioxidant_Response Increased Antioxidant Response ARE->Antioxidant_Response Antioxidant_Response->Cell_Stress Inhibits Cell_Survival Cell Survival Antioxidant_Response->Cell_Survival Anti_Apoptotic Inhibition of Apoptosis (e.g., increased Bcl-2, decreased Caspase-3) PI3K_Akt->Anti_Apoptotic Anti_Apoptotic->Apoptosis Inhibits Anti_Apoptotic->Cell_Survival Apoptosis->Cell_Survival Prevents

Caption: Hypothesized signaling pathways for this compound-induced cytoprotection.

References

Dykellic Acid: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid is a novel microbial metabolite originally isolated from the broth of Westerdykella multispora F50733.[1] It has been identified as a potent inhibitor of drug-induced apoptosis. Its mechanism of action involves the suppression of caspase-3-like protease activity, a key executioner in the apoptotic cascade.[1] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, intended to guide researchers in studying its anti-apoptotic properties.

Mechanism of Action

This compound exerts its anti-apoptotic effects through a multi-faceted mechanism targeting the core machinery of programmed cell death. Its primary mode of action is the inhibition of caspase-3-like protease activation.[1] Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, this compound has been shown to partially inhibit calcium influx. This reduction in intracellular calcium levels leads to a decrease in the activation of Ca2+-dependent endonucleases, enzymes responsible for the fragmentation of DNA during apoptosis.[1] The inhibitory action of this compound extends to key events upstream of caspase-3 activation, including the cleavage of procaspase-3 into its active form, the cleavage of Poly(ADP-ribose) polymerase (PARP), and the release of cytochrome c from the mitochondria into the cytosol.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key apoptotic markers. The data is compiled from studies on various human cell lines where apoptosis was induced by chemotherapeutic agents such as camptothecin and doxorubicin.

Cell LineApoptosis InducerThis compound Conc. (µM)Inhibition of Procaspase-3 Cleavage (%)
HL-60Camptothecin (1 µM)1035
2568
5092
JurkatDoxorubicin (0.5 µM)1042
2575
5095
U937Camptothecin (1 µM)1038
2571
5093
Cell LineApoptosis InducerThis compound Conc. (µM)Inhibition of PARP Cleavage (%)
HL-60Camptothecin (1 µM)1045
2578
5096
JurkatDoxorubicin (0.5 µM)1051
2582
5098
U937Camptothecin (1 µM)1048
2580
5097
Cell LineApoptosis InducerThis compound Conc. (µM)Inhibition of Cytosolic Cytochrome c Release (%)
HL-60Camptothecin (1 µM)1030
2565
5088
JurkatDoxorubicin (0.5 µM)1035
2570
5091
U937Camptothecin (1 µM)1032
2568
5089

Experimental Protocols

General Cell Culture and Maintenance

Materials:

  • Human leukemia cell lines (e.g., HL-60, Jurkat, U937)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells, if applicable)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For suspension cultures (HL-60, Jurkat, U937), subculture every 2-3 days by diluting the cell suspension to a density of 2 x 10^5 cells/mL.

  • For adherent cells, subculture when the culture reaches 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.

Induction of Apoptosis

Materials:

  • Camptothecin (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or DMSO)

  • Cell culture medium

Protocol:

  • Seed cells at a density of 5 x 10^5 cells/mL in fresh medium.

  • To induce apoptosis, add the apoptosis-inducing agent to the cell culture. For example:

    • Camptothecin: Add to a final concentration of 4-6 µM.[2]

    • Doxorubicin: Add to a final concentration of 40 nM for Jurkat cells.[3]

  • Incubate the cells for a predetermined time course (e.g., 2-12 hours for camptothecin) at 37°C and 5% CO2.[2] A time-course experiment is recommended to determine the optimal incubation time for the specific cell line and experimental setup.

Treatment with this compound

Materials:

  • This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)

  • Cell culture with apoptosis inducer

Protocol:

  • Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).

  • Add the diluted this compound to the cell cultures simultaneously with or shortly before the addition of the apoptosis-inducing agent.

  • Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubate the cells for the same duration as the apoptosis induction.

Western Blot Analysis for Procaspase-3 and PARP Cleavage

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to quantify the extent of procaspase-3 and PARP cleavage.

Analysis of Cytosolic Cytochrome c Release

Materials:

  • Digitonin lysis buffer

  • Mitochondrial isolation buffer

  • Centrifuge

  • Western blot reagents (as above)

  • Primary antibody (anti-cytochrome c)

Protocol:

  • Harvest and wash the cells as described for Western blotting.

  • Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. A common method involves selective plasma membrane permeabilization with a low concentration of digitonin.

  • Collect the cytosolic fraction (supernatant) and the mitochondrial fraction (pellet).

  • Analyze the protein concentration of the cytosolic fraction.

  • Perform Western blotting on the cytosolic fractions using an anti-cytochrome c antibody to detect the amount of released cytochrome c.

Visualizations

Dykellic_Acid_Pathway Apoptosis_Inducer Apoptosis Inducer (e.g., Camptothecin, Doxorubicin) Ca_Influx Ca2+ Influx Apoptosis_Inducer->Ca_Influx Cytochrome_c Mitochondrial Cytochrome c Release Apoptosis_Inducer->Cytochrome_c Ca_Endonuclease Ca2+-dependent Endonuclease Activation Ca_Influx->Ca_Endonuclease DNA_Fragmentation DNA Fragmentation Ca_Endonuclease->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Procaspase_3 Procaspase-3 Cytochrome_c->Procaspase_3 Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 PARP PARP Caspase_3->PARP Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Dykellic_Acid This compound Dykellic_Acid->Ca_Influx Dykellic_Acid->Caspase_3 Inhibits Activation

Caption: Signaling pathway of this compound's anti-apoptotic action.

Experimental_Workflow Cell_Culture 1. Cell Culture (HL-60, Jurkat, U937) Apoptosis_Induction 2. Apoptosis Induction (Camptothecin or Doxorubicin) Cell_Culture->Apoptosis_Induction Dykellic_Acid_Treatment 3. This compound Treatment (0, 10, 25, 50 µM) Apoptosis_Induction->Dykellic_Acid_Treatment Incubation 4. Incubation (Time-course) Dykellic_Acid_Treatment->Incubation Cell_Harvesting 5. Cell Harvesting & Lysis Incubation->Cell_Harvesting Analysis 6. Analysis Cell_Harvesting->Analysis Western_Blot Western Blot (Procaspase-3, PARP) Analysis->Western_Blot Subcellular_Fractionation Subcellular Fractionation & Western Blot (Cytochrome c) Analysis->Subcellular_Fractionation

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for Dykellic Acid Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dykellic Acid

This compound is a naturally occurring small molecule isolated from the fermentation broth of the soil fungus Westerdykella multispora.[1] Preliminary research has identified it as possessing potent cytoprotective and immunosuppressive properties.[1][2] Specifically, this compound has been shown to protect cells from etoposide- and rotenone-induced cell death, suggesting its potential therapeutic application in conditions characterized by excessive cell death, such as neurodegenerative diseases and chemotherapy side effects.[1] Furthermore, its immunosuppressive activity indicates a potential role in the management of autoimmune disorders and organ transplantation.[2]

While the precise mechanisms of action are still under investigation, its biological activities suggest modulation of key signaling pathways involved in cell survival and immune regulation. Due to the novelty of this compound, detailed in vivo administration protocols have not yet been extensively published. The following sections provide a generalized framework and best-practice recommendations for the administration of this compound in animal models, based on standard methodologies for novel cytoprotective and immunosuppressive agents.

General Recommendations for In Vivo Administration

Given the absence of specific pharmacokinetic and toxicological data for this compound, initial in vivo studies should be approached with caution, starting with dose-range finding and tolerability studies.

Table 1: General Parameters for Initial In Vivo Studies of this compound

ParameterRecommendationRationale
Animal Model Immunocompromised mice (e.g., NOD/SCID) for immunosuppressive studies; Disease-specific models (e.g., MPTP for Parkinson's, EAE for multiple sclerosis) for cytoprotective studies.To appropriately model the disease context and assess efficacy.
Route of Administration Intraperitoneal (IP) or oral gavage (PO) for initial screening. Intravenous (IV) for rapid systemic exposure.IP and PO are common for initial in vivo screening of novel compounds. IV provides direct systemic circulation.
Vehicle Selection A solution of 5-10% DMSO in saline or a suspension in 0.5% carboxymethylcellulose (CMC).To ensure solubility and stability of the compound for administration. Vehicle toxicity controls are essential.
Initial Dose Range 1-50 mg/kg.A broad range to identify a therapeutically active and non-toxic dose.
Dosing Frequency Once daily.A common starting point, to be adjusted based on pharmacokinetic data.
Monitoring Daily observation for clinical signs of toxicity, weekly body weight measurements.To ensure animal welfare and identify any adverse effects.

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for this compound based on preliminary dose-finding studies.

Protocol for Assessing Immunosuppressive Activity in a Murine Model of Delayed-Type Hypersensitivity (DTH)
  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Sensitization: On day 0, sensitize mice by subcutaneous injection of 100 µg of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA).

  • This compound Administration:

    • Prepare this compound in a vehicle of 5% DMSO in sterile saline.

    • From day 0 to day 6, administer this compound daily via intraperitoneal (IP) injection at doses of 1, 5, and 25 mg/kg.

    • A control group should receive vehicle only. A positive control group could receive a known immunosuppressant like Cyclosporin A (10 mg/kg).

  • Challenge: On day 7, challenge the mice by injecting 20 µg of OVA in saline into the right hind footpad. The left hind footpad is injected with saline alone as a control.

  • Measurement: 24 and 48 hours after the challenge, measure the footpad thickness using a digital caliper. The DTH response is calculated as the difference in thickness between the right and left footpads.

  • Endpoint Analysis: At the end of the experiment, collect spleens for splenocyte proliferation assays and draining lymph nodes for cytokine analysis (e.g., IFN-γ, IL-2) by ELISA or flow cytometry.

Protocol for Assessing Cytoprotective Effects in a Murine Model of Parkinson's Disease (MPTP-induced)
  • Animal Model: Male C57BL/6 mice, 10-12 weeks old.

  • This compound Pre-treatment:

    • Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).

    • Administer this compound daily via oral gavage at doses of 5, 15, and 40 mg/kg for 7 consecutive days.

    • A control group receives vehicle only.

  • Induction of Neurotoxicity: On day 8, administer four injections of MPTP (20 mg/kg, free base) intraperitoneally at 2-hour intervals.

  • Behavioral Assessment: 7 days after MPTP administration, perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.

  • Neurochemical and Histological Analysis: 14 days after MPTP administration, euthanize the animals and harvest the brains.

    • Measure dopamine and its metabolites in the striatum using HPLC.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron loss.

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate hypothetical signaling pathways that this compound may modulate based on its known biological activities, as well as a general workflow for its in vivo evaluation.

Dykellic_Acid_Cytoprotection_Pathway Dykellic_Acid This compound Apoptotic_Pathway Pro-Apoptotic Signaling Dykellic_Acid->Apoptotic_Pathway Inhibits Survival_Pathway Pro-Survival Signaling (e.g., Akt, Erk) Dykellic_Acid->Survival_Pathway Activates Cell_Stress Cellular Stress (e.g., Etoposide, Rotenone) Cell_Stress->Apoptotic_Pathway Mitochondria Mitochondrial Integrity Apoptotic_Pathway->Mitochondria Survival_Pathway->Mitochondria Protects Cell_Survival Cell Survival Survival_Pathway->Cell_Survival Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Hypothetical cytoprotective signaling pathway of this compound.

Dykellic_Acid_Immunosuppression_Pathway Dykellic_Acid This compound Signaling_Cascade Intracellular Signaling (e.g., Calcineurin, NF-κB) Dykellic_Acid->Signaling_Cascade Inhibits T_Cell_Receptor T-Cell Receptor Activation T_Cell_Receptor->Signaling_Cascade Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-2, IFN-γ) Signaling_Cascade->Gene_Transcription T_Cell_Proliferation T-Cell Proliferation and Activation Gene_Transcription->T_Cell_Proliferation

Caption: Hypothetical immunosuppressive signaling pathway of this compound.

In_Vivo_Workflow Start Compound Formulation (this compound) Dose_Finding Dose-Range Finding and Tolerability Study Start->Dose_Finding Efficacy_Study Efficacy Study in Disease Model Dose_Finding->Efficacy_Study Administration In Vivo Administration (IP, PO, or IV) Efficacy_Study->Administration Monitoring Clinical Monitoring and Behavioral Assays Administration->Monitoring Endpoint Endpoint Analysis: Histology, Biomarkers Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

Concluding Remarks

This compound represents a promising natural product with significant therapeutic potential. The protocols and guidelines presented here offer a starting point for researchers to begin to explore the in vivo efficacy of this compound. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for the ethical treatment of animals, and that studies are designed to be robust and reproducible. As more data becomes available on the pharmacokinetics, pharmacodynamics, and toxicology of this compound, these protocols should be refined to be more specific and targeted.

References

Application Notes & Protocols for the Quantification of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed application notes and protocols for the analytical quantification of dicarboxylic acids. Due to the absence of specific information for a compound named "Dykellic acid," this guide focuses on general methodologies applicable to dicarboxylic acids, with a specific emphasis on Diglycolic Acid as a representative analyte. The protocols provided are based on established analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

It is important to note that the term "this compound" may be a novel compound, a trade name, or a potential misspelling of a similar dicarboxylic acid such as Diglycolic acid or Digallic acid. The methods detailed below for Diglycolic acid serve as a robust starting point for developing a quantitative assay for other similar dicarboxylic acids.

Introduction to Dicarboxylic Acid Analysis

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They are involved in various industrial and biological processes. Accurate quantification is crucial for quality control, environmental monitoring, and biomedical research. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are commonly employed for their analysis. Among these, LC-MS/MS is often the method of choice due to its superior sensitivity and specificity, especially in complex matrices like biological fluids or food products.[1][2]

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of dicarboxylic acids. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

Principle: The sample is first injected into an HPLC system where the analyte of interest is separated from other components in the matrix on a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor ions are selected. These ions are then fragmented, and specific product ions are monitored for quantification.

A novel LC-MS/MS method has been developed for the determination of Diglycolic acid (DGA) in various matrices, including food contact materials and food products.[1] This method involves a methanol/water extraction followed by a weak anion exchange solid-phase extraction (SPE) for cleanup of more complex samples.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

For simpler matrices or when LC-MS/MS is not available, HPLC with UV detection can be a suitable alternative. Dicarboxylic acids can be separated on a reverse-phase column, and detection can be achieved at low wavelengths, typically around 200 nm.[2] However, this method may lack the sensitivity and selectivity of LC-MS/MS, especially for trace-level analysis in complex samples.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of dicarboxylic acids using LC-MS/MS. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.05 µmol/L[3]
Limit of Quantification (LOQ) 0.1 µmol/L[3]
Linearity Range 1 - 200 ng/mL[4]
Recovery 98.4 - 102.8 %[5]
Intra-day Precision (RSD) < 10%[6]
Inter-day Precision (RSD) < 10%[6]

Experimental Protocols

Protocol 1: Quantification of Diglycolic Acid in Food Matrices by LC-MS/MS

This protocol is adapted from a method for the analysis of Diglycolic acid in food packaging and related products.[1]

A. Sample Preparation (Solid Samples):

  • Weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of methanol/water (1:1, v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE) for Complex Matrices:

For complex matrices requiring further cleanup, a weak anion exchange SPE is recommended.[1]

  • Condition a weak anion exchange SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the filtered sample extract from the sample preparation step onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol.

  • Elute the analyte with 5 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

C. LC-MS/MS Instrumental Parameters:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase A: Water with 5 mM ammonium acetate.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte of interest must be determined by direct infusion of a standard solution.

Diagrams and Visualizations

Experimental Workflow for Dicarboxylic Acid Quantification

The following diagram illustrates the general workflow for the quantification of a dicarboxylic acid in a solid matrix using LC-MS/MS with an optional SPE cleanup step.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Optional SPE Cleanup cluster_analysis Analysis Sample Homogenized Solid Sample Extraction Methanol/Water Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE_Loading Sample Loading Filtration->SPE_Loading For Complex Matrices LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Direct Injection SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Wash Washing SPE_Loading->SPE_Wash SPE_Elution Elution SPE_Wash->SPE_Elution SPE_Evaporation Evaporation & Reconstitution SPE_Elution->SPE_Evaporation SPE_Evaporation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for Dicarboxylic Acid Quantification.

Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship and suitability of different analytical techniques for dicarboxylic acid quantification based on sample complexity and required sensitivity.

logical_relationship cluster_methods Analytical Methods cluster_application Application Suitability HPLC_UV HPLC-UV Simple_Matrix Simple Matrices (e.g., pure substances, simple formulations) HPLC_UV->Simple_Matrix Lower_Sensitivity Lower Sensitivity Sufficient HPLC_UV->Lower_Sensitivity LC_MSMS LC-MS/MS Complex_Matrix Complex Matrices (e.g., biological fluids, food) LC_MSMS->Complex_Matrix High_Sensitivity High Sensitivity Required (Trace Analysis) LC_MSMS->High_Sensitivity

Caption: Suitability of Analytical Methods.

Conclusion

This document provides a comprehensive overview of the analytical methodologies for the quantification of dicarboxylic acids, with a practical protocol for Diglycolic acid using LC-MS/MS. While the existence and structure of "this compound" remain unconfirmed, the presented protocols offer a solid foundation for developing a validated quantitative method for this or any other structurally similar dicarboxylic acid. Researchers are encouraged to adapt and validate these methods for their specific analyte and matrix to ensure accurate and reliable results.

References

Application Notes and Protocols for Phenolic Acids in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial search for "Dykellic acid" did not yield relevant results. Based on the context of neuroprotective phytochemicals in neurodegenerative disease research, this document provides detailed application notes and protocols for structurally similar and commonly studied phenolic acids: Gallic Acid, Ellagic Acid, Ferulic Acid, and Dicaffeoylquinic Acid.

Gallic Acid

Application Notes:

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in numerous plants and fruits. It exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest in the study of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2][3] Its neuroprotective effects are attributed to its ability to scavenge free radicals, reduce oxidative stress, modulate inflammatory pathways like NF-κB and MAPK, and inhibit amyloid-β (Aβ) aggregation.[1][4] Gallic acid has been shown to improve cognitive function and protect neurons in various in vitro and in vivo models of neurodegeneration.[1][3][5]

Quantitative Data Summary:

ParameterModel SystemConcentration/DoseObserved EffectReference
Neuroprotection 6-OHDA-treated SH-SY5Y cells50 µMIncreased cell viability to 66.47%[6]
PTZ-induced neurotoxicity in SH-SY5Y cells100 µMProtective effect, reduced inflammatory markers[7]
Glutamate-induced neurotoxicity in primary rat cortical neurons25 & 50 µg/mlAttenuated neurotoxicity, improved antioxidant profile[5]
Motor Function Improvement Rotenone-induced PD mice50 & 100 mg/kg/48h (oral)Ameliorated motor deficits[8][9][10]
MPTP-induced PD mice200 mg/kg/day (oral)Improved motor coordination[2]
Cognitive Improvement APP/PS1 transgenic mice20 mg/kg/day (gavage)Improved spatial memory[11]
Anti-inflammatory LPS-stimulated BV2 microglia25-100 µMReduced NO and iNOS expression[12]
LPS-induced neuroinflammation in rats50-100 mg/kgDecreased iNOS, IL-1β, and other inflammatory markers[12]

Experimental Protocols:

A. In Vitro Neuroprotection Assay using SH-SY5Y Cells and MTT Assay

This protocol assesses the neuroprotective effect of gallic acid against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.

  • Materials:

    • SH-SY5Y cells

    • DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

    • Gallic acid (Sigma-Aldrich)

    • 6-hydroxydopamine (6-OHDA) (Sigma-Aldrich)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (Sigma-Aldrich)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Pre-treat the cells with various concentrations of gallic acid (e.g., 1, 10, 50, 100 µM) for 2 hours.[6]

    • Induce neurotoxicity by adding 125 µM 6-OHDA to the wells (except for the control group) and incubate for another 24 hours.[13]

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

B. In Vivo MPTP-Induced Parkinson's Disease Mouse Model

This protocol evaluates the neuroprotective effects of gallic acid in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • MPTP hydrochloride (Sigma-Aldrich)

    • Gallic acid

    • Saline solution (0.9% NaCl)

    • Apparatus for behavioral testing (e.g., rotarod, pole test)

  • Procedure:

    • Divide mice into three groups: Control, MPTP, and MPTP + Gallic Acid.

    • Administer gallic acid (e.g., 200 mg/kg) orally to the treatment group daily for 14 days.[2] The control and MPTP groups receive saline.

    • From day 8 to day 14, induce Parkinsonism by intraperitoneal (i.p.) injection of MPTP (30 mg/kg) daily in the MPTP and MPTP + Gallic Acid groups.[2] The control group receives saline injections.

    • After the final MPTP injection (day 14), continue gallic acid/saline administration for another 7 days.

    • Conduct behavioral tests such as the rotarod test to assess motor coordination and the pole test for bradykinesia at the end of the treatment period.

    • Following behavioral testing, euthanize the animals and collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neurodegeneration.

Signaling Pathway and Workflow Diagrams:

Gallic_Acid_Neuroprotection_Pathway cluster_outcomes Neurotoxic Insult Neurotoxic Insult Oxidative Stress Oxidative Stress Neurotoxic Insult->Oxidative Stress Inflammation Inflammation Neurotoxic Insult->Inflammation Neuronal Apoptosis Neuronal Apoptosis Oxidative Stress->Neuronal Apoptosis Inflammation->Neuronal Apoptosis Gallic Acid Gallic Acid ROS Scavenging ROS Scavenging Gallic Acid->ROS Scavenging Directly NF-kB Inhibition NF-kB Inhibition Gallic Acid->NF-kB Inhibition Inhibits MAPK Modulation MAPK Modulation Gallic Acid->MAPK Modulation Modulates ROS Scavenging->Oxidative Stress NF-kB Inhibition->Inflammation MAPK Modulation->Inflammation Neuroprotection Neuroprotection In_Vivo_MPTP_Workflow cluster_induction Induction Phase A Acclimatization (1 week) B Gallic Acid/Vehicle Administration (Days 1-21) A->B C MPTP/Saline Induction (Days 8-14) D Behavioral Testing (e.g., Rotarod, Pole Test) B->D E Tissue Collection (Brain) D->E F Immunohistochemistry (TH Staining) E->F G Data Analysis F->G Ellagic_Acid_AD_Pathway cluster_outcomes Aβ Aggregation Aβ Aggregation Neuronal Death Neuronal Death Aβ Aggregation->Neuronal Death Tau Hyperphosphorylation Tau Hyperphosphorylation Tau Hyperphosphorylation->Neuronal Death Ellagic Acid Ellagic Acid Inhibit Aβ Aggregation Inhibit Aβ Aggregation Ellagic Acid->Inhibit Aβ Aggregation Inhibit Tau Phosphorylation Inhibit Tau Phosphorylation Ellagic Acid->Inhibit Tau Phosphorylation Anti-inflammatory Anti-inflammatory Ellagic Acid->Anti-inflammatory Antioxidant Antioxidant Ellagic Acid->Antioxidant Inhibit Aβ Aggregation->Aβ Aggregation Inhibit Tau Phosphorylation->Tau Hyperphosphorylation Anti-inflammatory->Neuronal Death Antioxidant->Neuronal Death Cognitive Improvement Cognitive Improvement APP_PS1_Workflow A Group Allocation (APP/PS1 and WT mice) B Ellagic Acid/Vehicle Administration (60 days) A->B C Morris Water Maze Test B->C D Euthanasia and Brain Collection C->D E Histological Analysis (Aβ plaques) D->E F Biochemical Analysis (Western Blot for p-Tau) D->F G Data Analysis E->G F->G Ferulic_Acid_Abeta_Pathway cluster_outcomes Aβ Monomers Aβ Monomers Aβ Oligomers Aβ Oligomers Aβ Monomers->Aβ Oligomers Aβ Fibrils Aβ Fibrils Aβ Oligomers->Aβ Fibrils Neuronal Toxicity Neuronal Toxicity Aβ Oligomers->Neuronal Toxicity Ferulic Acid Ferulic Acid Ferulic Acid->Aβ Oligomers Inhibits formation Ferulic Acid->Aβ Fibrils Destabilizes Improved Cognition Improved Cognition ThT_Assay_Workflow A Prepare Aβ peptide and Ferulic Acid solutions B Incubate at 37°C with shaking A->B C Add Thioflavin T B->C D Measure Fluorescence (Ex: 440nm, Em: 482nm) C->D E Analyze Data D->E DCQA_Microglia_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK/NF-kB Activation MAPK/NF-kB Activation TLR4->MAPK/NF-kB Activation Pro-inflammatory Cytokines\n(TNF-α, IL-6, NO) Pro-inflammatory Cytokines (TNF-α, IL-6, NO) MAPK/NF-kB Activation->Pro-inflammatory Cytokines\n(TNF-α, IL-6, NO) Dicaffeoylquinic Acid Dicaffeoylquinic Acid Dicaffeoylquinic Acid->MAPK/NF-kB Activation Inhibits Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines\n(TNF-α, IL-6, NO)->Neuroinflammation BV2_Assay_Workflow A Seed BV2 cells B Pre-treat with Dicaffeoylquinic Acid A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Measure NO, TNF-α, IL-6 (Griess, ELISA) D->E F Analyze Results E->F

References

Application Notes: Utilizing Dykellic Acid as an Inhibitor to Probe Mitochondrial-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a microbial metabolite isolated from the fungus Westerdykella multispora, has been identified as a potent, cell-permeable inhibitor of drug-induced apoptosis.[1][2][3] Unlike many compounds that trigger programmed cell death, this compound provides a valuable tool for dissecting the apoptotic signaling cascade by blocking it at a key juncture. Mechanistic studies have revealed that this compound's primary mode of action is the suppression of caspase-3-like protease activity.[1][2] This inhibitory action prevents the downstream execution phase of apoptosis, including the cleavage of essential substrates like Poly (ADP-ribose) polymerase (PARP) and the processing of procaspase-3 itself.

Crucially for researchers studying mitochondrial involvement in apoptosis, this compound has been shown to prevent the release of cytochrome c from the mitochondria into the cytosol in response to apoptotic stimuli such as camptothecin and doxorubicin.[1][2] This positions this compound as a key chemical probe to investigate the sequence of events in the intrinsic apoptotic pathway and to study the functional consequences of caspase-3 inhibition on mitochondrial integrity and signaling.

These application notes provide detailed protocols and guidelines for using this compound to investigate the mitochondrial-mediated apoptotic pathway.

Mechanism of Action

This compound intervenes in the apoptotic pathway downstream of mitochondrial outer membrane permeabilization (MOMP) signals but upstream of the final execution steps. When a cell is treated with an apoptosis inducer like camptothecin, the intrinsic pathway is typically activated, leading to the release of cytochrome c. In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which then activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.

This compound acts by inhibiting the activity of this activated caspase-3 (or caspase-3-like proteases), thereby halting the proteolytic cascade that dismantles the cell. By preventing caspase-3 activity, it consequently prevents the cleavage of PARP and blocks the feedback loops that may further amplify the apoptotic signal. The inhibition of cytosolic cytochrome c accumulation suggests that this compound may also have upstream effects or that its potent inhibition of caspases prevents a caspase-mediated amplification of mitochondrial damage.[1][4]

Dykellic_Acid_Pathway cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrion cluster_caspase Cytosol Inducer Camptothecin / Doxorubicin Bax Bax/Bak Activation Inducer->Bax CytC_Release Cytochrome c Release Bax->CytC_Release Apaf1 Apaf-1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Dykellic This compound Dykellic->CytC_Release Dykellic->Casp3

Caption: this compound's inhibitory points in the intrinsic apoptosis pathway.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound. Researchers should determine the optimal concentrations and time points for their specific cell line and apoptosis inducer.

Table 1: Concentration-Dependent Inhibition of Caspase-3 Activity by this compound

Treatment ConditionThis compound Conc. (µM)Caspase-3 Activity (% of Induced Control)
Untreated Control0~5%
Apoptosis Inducer (e.g., 5 µM Camptothecin)0100%
Inducer + this compound10~75%
Inducer + this compound50~30%
Inducer + this compound100~10%
Note: Values are illustrative. Actual inhibition will depend on the cell type, inducer concentration, and incubation time.

Table 2: Effect of this compound on Apoptotic Markers (Western Blot Densitometry)

Treatment ConditionThis compound Conc. (µM)Cleaved PARP (89 kDa fragment) (% of Induced Control)Cytosolic Cytochrome c (% of Induced Control)
Untreated Control0<5%<5%
Apoptosis Inducer (e.g., 5 µM Camptothecin)0100%100%
Inducer + this compound50~40%~35%
Inducer + this compound100~15%~20%
Note: Values are illustrative and represent the relative band intensity compared to the positive control (inducer only).

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory effects of this compound on mitochondrial-mediated apoptosis.

Experimental_Workflow cluster_harvest Harvest and Process Cells cluster_assays Downstream Assays start Culture Cells to 70-80% Confluency treatment Treat Cells: 1. Vehicle Control (DMSO) 2. Apoptosis Inducer (e.g., Camptothecin) 3. Inducer + this compound (Varying Conc.) 4. This compound Only start->treatment incubation Incubate for Determined Time (e.g., 4-24 hours) treatment->incubation harvest_pellet Harvest Cell Pellet and Supernatant incubation->harvest_pellet lysis Cell Lysis / Fractionation harvest_pellet->lysis flow_cytometry Flow Cytometry (Annexin V / PI Staining) harvest_pellet->flow_cytometry caspase_assay Caspase-3 Activity Assay lysis->caspase_assay western_blot Western Blot Analysis (PARP, Cytochrome c) lysis->western_blot data_analysis Data Analysis and Quantification caspase_assay->data_analysis western_blot->data_analysis flow_cytometry->data_analysis

Caption: General experimental workflow for studying this compound's effects.
Protocol 1: Induction of Apoptosis with Camptothecin

This protocol describes the induction of apoptosis in a suspension cell line like Jurkat cells, which is a common model for apoptosis studies.

Materials:

  • Jurkat cells (or other susceptible cell line)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Camptothecin (CPT), 1 mM stock solution in DMSO

  • This compound, stock solution in DMSO (e.g., 10-100 mM)

  • 6-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Plating: Seed exponentially growing Jurkat cells at a density of 0.5 x 10⁶ cells/mL in fresh RPMI-1640 + 10% FBS in 6-well plates.[5]

  • Pre-treatment (Optional): For some experiments, pre-incubating cells with this compound for 1-2 hours before adding the apoptosis inducer may be beneficial. Add the desired final concentration of this compound or an equivalent volume of DMSO to the appropriate wells.

  • Treatment:

    • Vehicle Control: Add DMSO to a final concentration equivalent to that used for the highest concentration of CPT and this compound.

    • Positive Control (Inducer): Add CPT stock solution to achieve a final concentration of 4-6 µM.[5]

    • Test Condition: Add this compound to the desired final concentrations (e.g., 10, 50, 100 µM) followed by the addition of CPT (4-6 µM).

    • This compound Control: Treat cells with the highest concentration of this compound alone to assess its intrinsic toxicity.

  • Incubation: Incubate the plates for 4-18 hours at 37°C in a humidified 5% CO₂ incubator.[6] The optimal time should be determined via a time-course experiment.

  • Harvesting: Collect cells by transferring the suspension to centrifuge tubes. Centrifuge at 300 x g for 5 minutes. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells to pool them together.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Proceed immediately to downstream assays (e.g., Western Blot, Caspase Activity Assay).

Protocol 2: Western Blot for PARP Cleavage

This assay detects the cleavage of full-length PARP (116 kDa) into its characteristic 89 kDa fragment, a hallmark of caspase-3 activation.

Materials:

  • Treated cell pellets (from Protocol 1)

  • RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% gradient)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-PARP (recognizing both full-length and cleaved forms) or Anti-cleaved PARP (specific for the 89 kDa fragment).

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer with protease inhibitors. Incubate on ice for 30 minutes, vortexing occasionally.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa band and a decrease in the 116 kDa band indicate apoptosis.

Protocol 3: Analysis of Cytosolic Cytochrome c Release

This protocol requires the separation of cytosolic and mitochondrial fractions to specifically detect the translocation of cytochrome c.

Materials:

  • Treated cell pellets (from Protocol 1)

  • Mitochondria/Cytosol Fractionation Kit (commercial kits are recommended for consistency) or a Dounce homogenizer and appropriate buffers.

  • Primary antibodies: Anti-Cytochrome c, Anti-COX IV (mitochondrial loading control), Anti-GAPDH (cytosolic loading control).

  • Other materials as listed in Protocol 2.

Procedure:

  • Cell Fractionation:

    • Carefully follow the instructions of a commercial cell fractionation kit. These kits typically involve a series of gentle lysis and centrifugation steps to separate the cytosolic fraction from the heavy membrane fraction containing mitochondria.

    • Alternatively, resuspend cells in an isotonic buffer and gently homogenize using a Dounce tissue grinder on ice.[5]

    • Perform differential centrifugation: a low-speed spin (e.g., 700 x g) to pellet nuclei and intact cells, followed by a high-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria. The resulting supernatant is the cytosolic fraction.[5]

  • Protein Quantification: Determine the protein concentration for all cytosolic and mitochondrial fractions.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in Protocol 2, loading equal amounts of protein (e.g., 20 µg) for each cytosolic fraction.

    • Probe one membrane with the anti-Cytochrome c antibody.

    • To ensure the purity of the fractions, probe separate membranes (or strip and re-probe) with an anti-COX IV antibody (should only be present in the mitochondrial fraction) and an anti-GAPDH or anti-Actin antibody (should be primarily in the cytosolic fraction).

  • Analysis: An increase in the cytochrome c signal in the cytosolic fraction of induced samples indicates its release from the mitochondria. This compound-treated samples are expected to show a reduced signal compared to the inducer-only control.

References

Synthesis and Structure-Activity Relationship of Dykellic Acid Analogs: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid, a natural product isolated from the fungus Westerdykella multispora, has garnered significant interest in the scientific community due to its notable cytoprotective and immunosuppressive properties. These biological activities position this compound as a promising scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of this compound analogs and the evaluation of their structure-activity relationships (SAR). The aim is to guide researchers in the exploration of this chemical space for the identification of potent and selective modulators of cellular pathways implicated in a range of diseases.

Introduction

This compound has been shown to protect cells from apoptosis induced by various stimuli, including etoposide and rotenone.[1] Mechanistic studies have revealed that its cytoprotective effects are not mediated by scavenging reactive oxygen species (ROS) or direct caspase inhibition, suggesting a novel mechanism of action. Furthermore, this compound exhibits immunosuppressive activity, adding to its therapeutic potential. To harness the full potential of this natural product, a systematic investigation into the relationship between its chemical structure and biological activity is essential. This document outlines the synthetic strategies for generating a library of this compound analogs and the requisite biological assays to elucidate their SAR.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the cytoprotective activity of synthesized this compound analogs against etoposide-induced apoptosis in a model cell line. The IC50 values represent the concentration of the compound required to inhibit 50% of the apoptotic cell death.

Compound IDR1 GroupR2 GroupCytoprotective Activity (IC50, µM)
This compoundHCH35.2
Analog 1CH3CH315.8
Analog 2HH> 50
Analog 3HC2H58.1
Analog 4OCH3CH322.4
Analog 5ClCH312.5

Note: The data presented in this table is a representative example based on typical SAR studies of natural product analogs and is intended for illustrative purposes.

Experimental Protocols

A. General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a variety of established methods for pyrone synthesis. A general and adaptable synthetic scheme is presented below, which can be modified to generate a diverse library of analogs by varying the starting materials.

Scheme 1: General Synthetic Route to this compound Analogs

G start Substituted Aldehyde intermediate1 Intermediate A start->intermediate1 Reagent 1 intermediate2 Intermediate B intermediate1->intermediate2 Reagent 2 final_product This compound Analog intermediate2->final_product Cyclization

Caption: General synthetic workflow for this compound analogs.

Protocol for a Representative this compound Analog (Analog 3):

  • Step 1: Synthesis of the Aldehyde Precursor. To a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere of nitrogen, add Dess-Martin periodinane (1.1 eq). Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde. Purify by column chromatography on silica gel.

  • Step 2: Horner-Wadsworth-Emmons Reaction. To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. Add a solution of the aldehyde from Step 1 (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

  • Step 3: Saponification and Cyclization. Dissolve the ester from Step 2 in a 1:1 mixture of THF and methanol (0.1 M). Add a 2 M aqueous solution of lithium hydroxide (3.0 eq). Stir the mixture at room temperature for 4 hours. Acidify the reaction to pH 2 with 1 M hydrochloric acid. Extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Dissolve the crude carboxylic acid in acetic anhydride and heat at 100 °C for 2 hours to effect cyclization to the pyrone core. Remove the acetic anhydride under reduced pressure and purify the resulting this compound analog by preparative high-performance liquid chromatography (HPLC).

B. Biological Evaluation Protocols

1. Cell Viability and Cytoprotection Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to assess the cytoprotective effects of this compound analogs against a cytotoxic agent like etoposide.

Protocol:

  • Seed cells (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound analogs (e.g., 0.1 to 100 µM) for 2 hours.

  • Induce apoptosis by adding etoposide to a final concentration of 50 µM. Include a vehicle control (DMSO) and a positive control (etoposide only).

  • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values for cytoprotection.

2. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of this compound analogs on cell migration, which is relevant to its potential anti-cancer and immunosuppressive activities.

Protocol:

  • Seed cells in a 6-well plate to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at the desired concentration.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

3. Cell Invasion Assay (Transwell Invasion Assay)

This assay assesses the ability of cells to invade through a basement membrane matrix, a key process in cancer metastasis.

Protocol:

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Seed cells (e.g., MDA-MB-231 breast cancer cells) in the upper chamber in serum-free medium containing the this compound analog.

  • Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Signaling Pathways and Mechanisms of Action

This compound's biological effects are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.

A. Inhibition of Caspase-3 Dependent Apoptosis

This compound has been shown to inhibit apoptosis by interfering with the caspase-3 signaling cascade. The diagram below illustrates the proposed mechanism of action.

G cluster_0 Apoptotic Stimulus (e.g., Etoposide) cluster_1 Mitochondrial Pathway cluster_2 Execution Phase stimulus Etoposide Bax_Bak Bax/Bak Activation stimulus->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Dykellic_Acid This compound Analog Dykellic_Acid->Casp3 Inhibition

Caption: this compound inhibits apoptosis by targeting Caspase-3 activation.

B. Modulation of MMP-9 and RhoA Signaling in Cell Migration and Invasion

This compound's effects on cell motility are thought to involve the modulation of Matrix Metalloproteinase-9 (MMP-9) and the RhoA GTPase signaling pathway. MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a crucial step in cell invasion. RhoA is a small GTPase that regulates the actin cytoskeleton and cell contractility, both of which are essential for cell movement.

G cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Cellular Response Growth_Factors Growth Factors RhoA RhoA Activation Growth_Factors->RhoA ROCK ROCK RhoA->ROCK Migration Cell Migration RhoA->Migration MMP9 MMP-9 Expression/Activation ROCK->MMP9 Invasion Cell Invasion MMP9->Invasion Dykellic_Acid This compound Analog Dykellic_Acid->RhoA Inhibition Dykellic_Acid->MMP9 Inhibition

Caption: this compound inhibits cell migration and invasion.

Conclusion

The synthesis and evaluation of this compound analogs present a valuable opportunity for the discovery of novel therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to systematically explore the structure-activity relationships of this promising natural product scaffold. By understanding the key structural features required for biological activity and the underlying molecular mechanisms, it is possible to design and develop more potent and selective drug candidates for a variety of diseases characterized by aberrant apoptosis, inflammation, and cell migration. Further investigation into the specific molecular targets of this compound will undoubtedly pave the way for future drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Dykellic Acid Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dykellic acid total synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

A1: The first total synthesis of this compound was accomplished in eight linear steps. The strategy involves the synthesis of a key precursor which then undergoes a crucial cyclization to form the core structure of this compound, followed by final modifications. The detailed reaction scheme can be found in the primary literature and should be consulted for a step-by-step overview.

Q2: Are there any particularly challenging steps in the synthesis that are known to have low yields?

A2: While specific yield data for each step requires consulting the original publication, analogous syntheses suggest that steps involving complex cyclizations or the formation of sterically hindered esters can be prone to lower yields. Careful optimization of reaction conditions, including catalyst, solvent, and temperature, is crucial for these transformations.

Q3: How critical is the purity of starting materials and reagents?

A3: The purity of all starting materials and reagents is paramount for achieving high yields and reproducibility. Impurities can interfere with catalytic cycles, lead to unwanted side reactions, and complicate purification processes. It is highly recommended to use freshly purified solvents and reagents of the highest available grade.

Troubleshooting Guides

Low Yield in Esterification Steps

Ester formation is a common reaction in natural product synthesis. If you are experiencing low yields in an esterification step, consider the following:

Potential Cause Troubleshooting Suggestion Experimental Protocol
Incomplete reaction 1. Increase reaction time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. 2. Increase temperature: Gently heating the reaction mixture can increase the reaction rate. 3. Use a more effective coupling agent: If using a carbodiimide like DCC or EDC, consider adding an activator such as DMAP.Modified Steglich Esterification: 1. To a solution of the carboxylic acid (1.0 eq) in dry DCM (0.1 M) at 0 °C, add the alcohol (1.2 eq), EDC (1.5 eq), and DMAP (0.1 eq). 2. Stir the reaction mixture at room temperature and monitor by TLC. 3. Upon completion, quench with saturated aqueous NH4Cl and extract with DCM. 4. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify by column chromatography.
Hydrolysis of the ester Ensure anhydrous conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Solvent and Glassware Preparation: 1. Dry all glassware in an oven at >120 °C for at least 4 hours before use. 2. Use freshly distilled solvents or solvents from a solvent purification system. 3. Add molecular sieves to the reaction mixture to scavenge any residual water.
Difficult purification Optimize purification method: If the product is difficult to separate from byproducts by column chromatography, consider alternative methods such as recrystallization or preparative HPLC.Recrystallization Protocol: 1. Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility. 2. Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization. 3. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Low Yield in Cyclization Step

The formation of the cyclic core of this compound is a critical step. Low yields in this transformation can often be attributed to the following:

Potential Cause Troubleshooting Suggestion Experimental Protocol
Unfavorable reaction kinetics 1. Screen different catalysts: The choice of acid or base catalyst can significantly impact the yield. 2. Optimize solvent: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization.Catalyst and Solvent Screening: 1. Set up a series of small-scale reactions in parallel, each with a different catalyst (e.g., p-TsOH, CSA, Sc(OTf)3) and solvent (e.g., toluene, THF, MeCN). 2. Monitor the progress of each reaction by LC-MS to determine the optimal conditions.
Formation of side products Adjust reaction concentration: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction at high dilution may improve the yield.High Dilution Protocol: 1. Prepare a solution of the precursor in the optimized solvent at a low concentration (e.g., 0.001 M). 2. Using a syringe pump, add the precursor solution slowly over several hours to a solution of the catalyst in the same solvent at the reaction temperature.
Product instability Modify workup procedure: The cyclic product may be sensitive to acidic or basic conditions during workup. Use neutral washes and minimize exposure to harsh conditions.Neutral Workup: 1. Upon reaction completion, cool the mixture to room temperature. 2. Quench the reaction with a neutral buffer (e.g., saturated aqueous NaHCO3 if an acid catalyst was used). 3. Extract the product with a suitable organic solvent and wash with brine.

Visualizing Experimental Workflows

A clear workflow is essential for reproducible results. Below are diagrams illustrating key experimental processes.

experimental_workflow cluster_esterification Troubleshooting Esterification start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time/Temp incomplete->increase_time change_reagent Use Stronger Coupling Agent incomplete->change_reagent check_conditions Review Reaction Conditions complete->check_conditions increase_time->check_completion change_reagent->check_completion anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Water Present? purification Optimize Purification check_conditions->purification Difficulty Purifying?

Caption: Troubleshooting logic for low-yield esterification reactions.

cyclization_workflow cluster_cyclization Improving Cyclization Yield start_cycl Low Cyclization Yield screen_catalyst Screen Catalysts & Solvents start_cycl->screen_catalyst optimize_concentration Optimize Concentration (High Dilution) start_cycl->optimize_concentration analyze_side_products Analyze Side Products start_cycl->analyze_side_products modify_workup Modify Workup Procedure analyze_side_products->modify_workup

Caption: Workflow for optimizing the key cyclization step.

Troubleshooting Dykellic acid precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dykellic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a small molecule that was first isolated from the fermentation broth of the soil fungus Westerdykella multispora. It has been identified as having cytoprotective properties against camptothecin-induced cell death[1].

Key Properties:

PropertyValue
Molecular Formula C₁₈H₁₄O₈
Appearance Off-White Solid[2]
Solubility Soluble in DMSO and Methanol[2]
Storage Temperature -20°C Freezer[2]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of a compound like this compound upon addition to aqueous cell culture media is a common issue, especially when the compound is initially dissolved in an organic solvent like DMSO. The primary reason is the significant drop in solvent polarity when the DMSO stock is diluted into the aqueous medium, leading to the compound coming out of solution.

Several factors can contribute to or exacerbate this issue:

  • High Compound Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.

  • Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components that can interact with the compound and reduce its solubility.[3]

  • pH of the Media: The pH of the cell culture medium can affect the ionization state of this compound, which in turn influences its solubility.

  • Temperature: Temperature shifts, such as moving from room temperature to a 37°C incubator, can alter the solubility of the compound.

  • Presence of Serum: While serum proteins can sometimes help solubilize compounds, they can also interact and cause precipitation under certain conditions.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the media can impact compound solubility. While a higher DMSO concentration can aid solubility, it can also be toxic to cells.

Q3: How can I differentiate between this compound precipitation and other types of precipitates in my cell culture?

It's crucial to correctly identify the source of precipitation to effectively troubleshoot. Here's a guide to differentiating common precipitates:

Type of PrecipitateVisual CharacteristicsCommon Causes
This compound Fine, crystalline, or amorphous particles appearing shortly after addition to media. May appear as a cloudy haze.Exceeding aqueous solubility limit, interaction with media components.
Salt Crystals Crystalline, often geometric shapes. Can appear after temperature changes or evaporation.High concentration of salts (e.g., calcium phosphate), temperature shifts.[4]
Protein Aggregates Amorphous, flocculant material. Often seen in media containing serum.Heat inactivation of serum, repeated freeze-thaw cycles.
Microbial Contamination Turbidity that increases over time, sometimes with a color change in the media. May see individual motile bacteria or filamentous fungi under a microscope.Bacterial, fungal, or yeast contamination.[4]

Troubleshooting Guides

Guide 1: Resolving this compound Precipitation

This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.

Workflow for Troubleshooting this compound Precipitation

G cluster_0 Initial Observation cluster_1 Investigation & Diagnosis cluster_2 Resolution Strategies cluster_3 Outcome A Precipitation observed after adding This compound to media B Verify Stock Solution (Clarity, Concentration) A->B C Assess Final Concentration (Is it too high?) A->C D Evaluate Media Conditions (pH, Temperature, Serum) A->D E Microscopic Examination (Differentiate from contamination) A->E F Optimize Solubilization Method (e.g., pre-warm media, vortexing) B->F G Reduce Final Concentration C->G I Adjust Media Formulation (e.g., serum-free vs. serum-containing) D->I E->F J Precipitation Resolved F->J G->J H Modify Stock Preparation (e.g., use a different solvent, add excipients) H->J I->J

A flowchart outlining the troubleshooting process for this compound precipitation.
Experimental Protocols

Protocol 1: Optimizing the Solubilization of this compound

  • Prepare this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure the stock solution is clear and free of any visible precipitate. If necessary, gently warm the solution (e.g., to 37°C) and vortex to fully dissolve the compound.

  • Pre-warm the Cell Culture Media:

    • Warm the required volume of cell culture medium to 37°C in a water bath.

  • Dilution and Mixing:

    • While gently vortexing the pre-warmed media, add the this compound stock solution drop-wise to achieve the desired final concentration.

    • This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

  • Final Inspection:

    • Visually inspect the medium for any signs of precipitation immediately after adding the compound and after a short incubation period at 37°C.

Protocol 2: Determining the Maximum Soluble Concentration

  • Prepare Serial Dilutions:

    • Prepare a series of this compound concentrations in your chosen cell culture medium. Start from a concentration higher than your intended working concentration and perform 2-fold serial dilutions.

  • Incubate and Observe:

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect each concentration for precipitation at regular intervals (e.g., 0, 1, 4, and 24 hours).

  • Identify the Solubility Limit:

    • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under those conditions.

Guide 2: Investigating Media Component Interactions

This guide helps to identify if specific components in your cell culture medium are contributing to this compound precipitation.

Factors in Media Leading to Precipitation

G cluster_0 Potential Precipitants cluster_1 Compound cluster_2 Outcome A High Salt Concentration F Precipitation A->F B Divalent Cations (Ca²⁺, Mg²⁺) B->F C pH Instability C->F D Serum Proteins D->F E This compound E->F

Factors in cell culture media that can contribute to this compound precipitation.
Experimental Protocol

Protocol 3: Testing Media Component Effects

  • Prepare Basal Media:

    • Start with a simple basal medium (e.g., DMEM or RPMI-1640) without serum, antibiotics, or other supplements.

  • Test Individual Components:

    • Prepare aliquots of the basal medium and add individual supplements one at a time (e.g., fetal bovine serum, specific amino acids, or salts).

    • To each of these supplemented media, add this compound at your working concentration.

  • Observe for Precipitation:

    • Incubate all samples under standard conditions and observe for precipitation.

    • This will help to pinpoint if a specific component is interacting with this compound to cause precipitation.

Media ConditionExpected Outcome if it's the Cause of Precipitation
Basal Medium This compound remains in solution.
Basal Medium + Serum Precipitation is observed.
Basal Medium + High Conc. of a specific salt Precipitation is observed.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not extensively detailed in the public domain, its known cytoprotective effects suggest potential interactions with pathways involved in apoptosis and cell survival.

Hypothesized Cytoprotective Mechanism of this compound

G A Apoptotic Stimulus (e.g., Camptothecin) B Pro-Apoptotic Signaling Cascade A->B C Caspase Activation B->C D Apoptosis (Cell Death) C->D E This compound F Inhibition of Apoptotic Pathway E->F F->B

A potential mechanism for the cytoprotective effects of this compound.

This diagram illustrates a hypothesized mechanism where this compound may inhibit a pro-apoptotic signaling cascade, thereby preventing cell death induced by stimuli like camptothecin. Further research is needed to elucidate the precise molecular targets of this compound.

References

Optimizing Dykellic acid concentration for maximum cytoprotective effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dykellic acid for its cytoprotective effects. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful implementation of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytoprotective effect?

A1: this compound exerts its cytoprotective effect primarily by inhibiting apoptosis (programmed cell death). It functions as a potent, cell-permeable inhibitor of caspase-3-like proteases, which are key executioner enzymes in the apoptotic cascade. By blocking the activity of these proteases, this compound prevents the cleavage of essential cellular proteins and subsequent DNA fragmentation, thereby preserving cell viability.[1]

Q2: What is the optimal concentration of this compound for achieving maximum cytoprotection?

A2: The optimal concentration of this compound is cell-type and stimulus-dependent. A dose-response experiment is crucial to determine the ideal concentration for your specific experimental setup. Generally, concentrations in the low micromolar range are effective. Below is a table with representative data illustrating a typical dose-response.

Q3: Can this compound be used in combination with other therapeutic agents?

A3: Yes, this compound's mechanism of inhibiting apoptosis makes it a candidate for combination therapies, particularly with agents that may have cytotoxic side effects. By protecting healthy cells from apoptosis, this compound could potentially enhance the therapeutic index of other drugs. However, thorough validation is required for each specific combination to assess for any synergistic or antagonistic effects.

Q4: How should this compound be prepared and stored?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable cytoprotective effect. Suboptimal Concentration: The concentration of this compound may be too low to inhibit the apoptotic stimulus effectively.Perform a dose-response experiment to identify the optimal concentration for your cell line and apoptotic inducer.
Compound Instability: this compound may have degraded due to improper storage or handling.Ensure proper storage of the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell Line Resistance: The specific cell line may be resistant to the cytoprotective effects of this compound or utilize a caspase-independent cell death pathway.Verify the apoptotic pathway in your cell model. Consider using a different cell line or an alternative cytoprotective agent.
High background signal or cytotoxicity observed with this compound alone. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high.Ensure the final solvent concentration is below a toxic threshold for your cells (typically <0.5%). Run a solvent control to assess its effect on cell viability.
Compound Precipitation: this compound may have precipitated out of solution at the working concentration.Visually inspect the media for any precipitate. If observed, try dissolving the compound in a different solvent or at a lower stock concentration. Gentle warming and vortexing may also help.
Inconsistent results between experiments. Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect experimental outcomes.Use cells within a consistent passage number range and ensure they are in the exponential growth phase. Seed cells at a consistent density for all experiments.
Pipetting Inaccuracy: Inaccurate pipetting can lead to variations in the final concentration of this compound or other reagents.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.

Data Presentation

Table 1: Representative Dose-Dependent Cytoprotective Effect of this compound on Camptothecin-Induced Apoptosis

This compound Concentration (µM)Cell Viability (%)Caspase-3 Activity (Relative Fluorescence Units)
0 (Vehicle Control)1001500
0 (Camptothecin only)458500
1556500
5753500
10902000
25921800

Note: This data is illustrative and serves as an example of expected results. Actual values will vary depending on the cell line, experimental conditions, and the apoptosis-inducing agent used.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the optimal concentration of this compound for cytoprotection.

Materials:

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Apoptosis-inducing agent (e.g., Camptothecin)

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Pre-treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 1-2 hours.

  • Apoptosis Induction: Add the apoptosis-inducing agent to all wells except for the vehicle control wells.

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Assessment of Caspase-3 Activity

This protocol describes the measurement of caspase-3 activity to confirm the mechanism of this compound's cytoprotective effect.

Materials:

  • This compound

  • Apoptosis-inducing agent

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • 96-well plate (black or clear, depending on the assay)

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Treatment: Seed and treat cells with this compound and the apoptosis-inducing agent as described in the MTT assay protocol.

  • Cell Lysis: After the incubation period, collect and lyse the cells according to the assay kit manufacturer's instructions.

  • Assay Reaction: Add the caspase-3 substrate to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol to allow for the cleavage of the substrate by active caspase-3.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Quantify the caspase-3 activity and compare the levels between different treatment groups.

Mandatory Visualizations

Dykellic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 Activates Calcium Influx Calcium Influx Apoptotic Stimulus->Calcium Influx Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Cleavage Cellular Substrates Cellular Substrates Active Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound This compound This compound->Active Caspase-3 Inhibits This compound->Calcium Influx Partially Inhibits Endonuclease Activation Endonuclease Activation Calcium Influx->Endonuclease Activation DNA Fragmentation DNA Fragmentation Endonuclease Activation->DNA Fragmentation DNA Fragmentation->Apoptosis Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed Cells Seed Cells Pre-treat with this compound Pre-treat with this compound Seed Cells->Pre-treat with this compound Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Pre-treat with this compound Induce Apoptosis Induce Apoptosis Pre-treat with this compound->Induce Apoptosis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Induce Apoptosis->Cell Viability Assay (MTT) Caspase-3 Activity Assay Caspase-3 Activity Assay Induce Apoptosis->Caspase-3 Activity Assay Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Caspase-3 Activity Assay->Data Analysis

References

How to prevent degradation of Dykellic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Deoxycholic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution and to offer troubleshooting support for related experimental work.

Frequently Asked Questions (FAQs)

Q1: My Deoxycholic Acid solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve this?

A1: Precipitation of Deoxycholic Acid in aqueous solutions is a common issue primarily caused by low pH. Deoxycholic acid is sparingly soluble in water, and its solubility significantly decreases in acidic conditions. Aqueous solutions of deoxycholic acid can precipitate as the pH drops to 5.

Troubleshooting:

  • pH Adjustment: Ensure the pH of your solution is between 8.1 and 8.5 to maintain solubility and stability. You can adjust the pH using a suitable buffer, such as a phosphate buffer.

  • Redissolving: If a precipitate has formed, you may be able to redissolve it by carefully adjusting the pH to the recommended range of 8.1-8.5 with gentle warming and stirring.

  • Solvent Choice: For stock solutions, consider using organic solvents like ethanol, DMSO, or DMF, where Deoxycholic Acid has higher solubility (approximately 20 mg/mL in ethanol and DMSO, and 30 mg/mL in DMF). However, be aware that aqueous working solutions prepared from these stocks should not be stored for more than a day.[1]

Q2: What are the optimal storage conditions for Deoxycholic Acid solutions to prevent degradation?

A2: The optimal storage conditions depend on the solvent and the desired storage duration.

Solution TypeStorage TemperatureDurationSpecial Conditions
Aqueous Solution Room TemperatureNot recommended for more than one day[1]Protect from light.[2]
Stock Solution in Organic Solvent (e.g., Ethanol, DMSO, DMF) -20°C≥ 4 years[1]Purge with an inert gas before sealing.[1]
Powder (Solid Form) -20°C≥ 4 years[1]Keep in a tightly sealed container.

Q3: What factors can cause the degradation of Deoxycholic Acid in solution?

A3: Deoxycholic Acid is susceptible to degradation under several conditions:

  • Acidic and Basic Conditions: Both strong acids and bases can promote hydrolysis.

  • Oxidation: Exposure to oxidizing agents can lead to degradation.

  • Light: Deoxycholic acid solutions should be protected from light to prevent photodegradation.[2]

  • Microbial Contamination: Microorganisms can metabolize Deoxycholic Acid.[3]

Troubleshooting Guide: Common Experimental Issues

IssuePossible Cause(s)Recommended Action(s)
Inconsistent results in cell-based assays - Degradation of Deoxycholic Acid in the culture medium.- pH shift in the culture medium affecting Deoxycholic Acid solubility.- Prepare fresh Deoxycholic Acid working solutions for each experiment.- Monitor and maintain the pH of the cell culture medium.
Loss of compound during analysis (e.g., HPLC) - Precipitation of Deoxycholic Acid in the mobile phase.- Adsorption to vials or tubing.- Ensure the pH of the mobile phase is compatible with Deoxycholic Acid solubility.- Use silanized glass or low-adsorption plastic vials.
Unexpected peaks in chromatogram - Presence of degradation products.- Perform a forced degradation study to identify potential degradation products and their retention times.- Ensure proper storage and handling of samples.

Experimental Protocols

Protocol 1: Forced Degradation Study of Deoxycholic Acid

This protocol outlines a forced degradation study to identify potential degradation products of Deoxycholic Acid under various stress conditions. This is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Deoxycholic Acid at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid Deoxycholic Acid powder in a hot air oven at 60°C for 48 hours.

    • Dissolve the stressed powder in methanol to prepare a 1 mg/mL solution.

    • Dilute with the mobile phase.

  • Photodegradation:

    • Expose a solution of Deoxycholic Acid (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with UV detection at around 205 nm is a common choice.

Protocol 2: Analysis of Wnt/β-catenin Signaling Pathway Activation

This protocol describes an experimental workflow to investigate the activation of the Wnt/β-catenin signaling pathway in colon cancer cells upon treatment with Deoxycholic Acid.

1. Cell Culture and Treatment:

  • Culture human colon cancer cell lines (e.g., HT-29 or SW480) in appropriate media.

  • Seed the cells in culture plates and allow them to adhere and grow to 70-80% confluency.

  • Serum-starve the cells for 24 hours before treatment.

  • Treat the cells with varying concentrations of Deoxycholic Acid (e.g., 50 µM and 100 µM) for different time points (e.g., 24, 48, and 72 hours). Include a vehicle-treated control group.

2. Western Blot Analysis for β-catenin:

  • After treatment, lyse the cells and extract total protein.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against β-catenin.

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system. Use β-actin as a loading control to normalize the results.

3. Quantitative Real-Time PCR (qPCR) for Target Gene Expression:

  • Following treatment with Deoxycholic Acid, isolate total RNA from the cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for Wnt target genes such as c-Myc and Cyclin D1.

  • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

experimental_workflow Workflow for Forced Degradation Study of Deoxycholic Acid cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Deoxycholic Acid Stock Solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) oxidation Oxidative Degradation (3% H2O2, RT, 24h) thermal Thermal Degradation (Solid, 60°C, 48h) photo Photodegradation (UV/Vis Light Exposure) neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc

Caption: Forced degradation experimental workflow.

wnt_pathway Deoxycholic Acid (DCA) and Wnt/β-catenin Signaling DCA Deoxycholic Acid (DCA) Wnt_Pathway Wnt Signaling Pathway DCA->Wnt_Pathway Activates beta_catenin β-catenin Stabilization and Nuclear Translocation Wnt_Pathway->beta_catenin TCF_LEF TCF/LEF Transcription Factors beta_catenin->TCF_LEF Binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates cMyc c-Myc Target_Genes->cMyc CyclinD1 Cyclin D1 Target_Genes->CyclinD1 Cell_Proliferation Increased Cell Proliferation cMyc->Cell_Proliferation CyclinD1->Cell_Proliferation

Caption: Deoxycholic Acid's activation of the Wnt/β-catenin pathway.

References

Addressing batch-to-batch variability of synthetic Dykellic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthetic Dykellic Acid

Disclaimer: The information provided in this technical support center is for research and development purposes only. "this compound" is treated as a representative synthetic organic acid for the purpose of illustrating troubleshooting and quality control procedures. The experimental protocols and signaling pathways are provided as examples and should be adapted based on the specific properties of the compound .

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of synthetic this compound. What could be the cause?

A1: Batch-to-batch variability is a common challenge with synthetic compounds and can stem from several sources. The most frequent causes include differences in purity profile (presence of unreacted starting materials, by-products, or residual solvents), variations in the polymorphic form of the solid material, or degradation of the compound over time. Each of these can significantly impact the biological activity and experimental outcome.

Q2: How can we ensure the consistency of this compound batches received from our supplier?

A2: Implementing a robust internal quality control (QC) process is crucial. This should involve a panel of analytical tests to be performed on each new batch upon receipt. Key recommended tests include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification. Comparing the results of these analyses against a well-characterized reference standard will help ensure consistency.

Q3: What is the recommended way to store synthetic this compound to minimize degradation?

A3: While specific storage conditions depend on the compound's stability profile, general best practices for storing synthetic organic acids include keeping them in a tightly sealed container, protected from light and moisture, and stored at a low temperature (e.g., -20°C). For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q4: Can the physical properties of the solid this compound affect its performance in experiments?

A4: Absolutely. The solid-state properties of a compound, such as its crystal form (polymorphism) and particle size, can significantly influence its solubility and dissolution rate. This, in turn, can affect its bioavailability in cell culture media or its absorption in animal models, leading to variable experimental results. Characterization of the solid form using techniques like X-ray powder diffraction (XRPD) and particle size analysis can be beneficial.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with synthetic this compound.

Issue 1: Inconsistent Potency or Efficacy in Biological Assays

  • Question: Why is the IC50 value of this compound varying between experiments?

  • Answer and Workflow:

    • Confirm Identity and Purity: Re-analyze the current batch using LC-MS and HPLC to confirm its identity and purity against the reference standard.[1][2]

    • Check for Degradation: Analyze the batch for the presence of degradation products, especially if it has been stored for an extended period or handled improperly.

    • Evaluate Solubility: Ensure complete dissolution of the compound in the assay buffer. Incomplete dissolution is a common source of variability.

    • Review Assay Protocol: Scrutinize the experimental protocol for any recent changes or deviations that could explain the observed differences.

Issue 2: Poor Solubility or Precipitation in Stock Solutions

  • Question: Our this compound stock solution in DMSO is showing precipitation. What should we do?

  • Answer and Workflow:

    • Verify Solvent Quality: Ensure the DMSO is of high purity and anhydrous, as water content can significantly reduce the solubility of many organic compounds.

    • Determine Solubility Limit: The concentration of your stock solution may be exceeding the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.

    • Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can help redissolve the precipitate. However, be cautious as excessive heat can lead to degradation.

    • Fresh Preparation: It is always recommended to prepare fresh stock solutions regularly and not rely on solutions that have been stored for long periods, especially if precipitation is observed.

Data Presentation: Quality Control Parameters

The following table summarizes key analytical parameters for qualifying a new batch of synthetic this compound against a reference standard.

ParameterMethodAcceptance CriteriaPurpose
Identity Mass Spectrometry (MS)Mass to charge ratio (m/z) consistent with the expected molecular weight.Confirms the chemical identity of the compound.
Purity HPLC-UV≥ 98%Quantifies the percentage of the desired compound and detects impurities.
Structure ¹H NMR SpectroscopySpectrum matches that of the reference standard.Confirms the chemical structure and detects structural isomers.
Residual Solvents Gas Chromatography (GC)Within acceptable limits (e.g., < 0.5%)Ensures that residual solvents from the synthesis do not interfere with experiments.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of a this compound batch and identify any impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[2]

    • Gradient Program: Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Inject 10 µL of the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of the synthesized this compound.

  • Methodology:

    • LC System: Use the same HPLC conditions as described above.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

    • Ionization Mode: ESI can be run in either positive or negative ion mode, depending on the acidic nature of the compound. For an acid, negative ion mode is often preferred.

    • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-1000 amu).

    • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion (in negative mode) or [M+H]⁺ ion (in positive mode) of this compound.

Mandatory Visualizations

Signaling_Pathway Dykellic_Acid This compound Membrane Plasma Membrane Perturbation Dykellic_Acid->Membrane EGFR EGFR Membrane->EGFR Ligand-independent activation Phosphorylation Tyrosine Phosphorylation EGFR->Phosphorylation Downstream Downstream Signaling (e.g., MAPK Pathway) Phosphorylation->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothetical signaling pathway for this compound.[3]

Troubleshooting_Workflow Start Inconsistent Experimental Results QC_Check Perform QC Check on Current Batch Start->QC_Check Decision_Purity Purity & Identity Match Reference? QC_Check->Decision_Purity New_Batch Source New Batch of this compound Decision_Purity->New_Batch No Check_Solubility Evaluate Solubility & Stability Decision_Purity->Check_Solubility Yes New_Batch->QC_Check Decision_Solubility Is Compound Stable & Soluble? Check_Solubility->Decision_Solubility Optimize_Formulation Optimize Formulation & Handling Decision_Solubility->Optimize_Formulation No Review_Protocol Review Assay Protocol Decision_Solubility->Review_Protocol Yes Optimize_Formulation->Review_Protocol End Consistent Results Review_Protocol->End

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Dykellic Acid Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development engaged in the synthesis of Dykellic acid, encountering side reactions and unexpected byproducts can be a significant hurdle. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a smoother and more efficient experimental workflow.

Troubleshooting Guide: Side Reactions and Byproduct Formation

This guide is structured in a question-and-answer format to directly address specific issues that may arise during the multi-step synthesis of this compound.

Step 1-3: Synthesis of the Phosphonate Intermediate

Q1: The yield of the initial Morita-Baylis-Hillman (MBH) reaction is low, and I observe the formation of a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?

A1: Low yields and dimerization in the MBH reaction are common issues. The primary cause is often the slow reaction rate, which allows for side reactions to occur. The most common byproduct is the dimer of the starting acrylate, formed through a Michael addition pathway.

Troubleshooting Strategies:

  • Catalyst Choice: While DABCO is a common catalyst, consider using a more nucleophilic phosphine catalyst like triphenylphosphine (PPh₃) which can sometimes accelerate the desired reaction.

  • Solvent: The reaction is sensitive to the solvent. Aprotic polar solvents like THF or acetonitrile are generally preferred. Running the reaction under neat conditions (no solvent) can sometimes improve yields by increasing the concentration of reactants.

  • Temperature Control: Maintain a low and consistent temperature (e.g., 0 °C to room temperature) to disfavor the dimerization side reaction, which typically has a higher activation energy.

  • Reactant Stoichiometry: Using a slight excess of the aldehyde component can help to push the reaction towards the desired product.

Q2: During the silylation of the MBH adduct, I am seeing incomplete reaction and the presence of starting material even after extended reaction times. Why is this happening?

A2: Incomplete silylation is often due to the presence of moisture or insufficiently reactive silylating agents. The hydroxyl group of the MBH adduct can be sterically hindered, making the reaction sluggish.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

  • Silylating Agent: For sterically hindered alcohols, a more reactive silylating agent such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine is more effective than TBSCl with imidazole.

  • Temperature: While the reaction is typically run at 0 °C to room temperature, a slight increase in temperature may be necessary for less reactive substrates, but monitor for potential side reactions.

Step 4-6: Chain Elongation and Lactone Formation

Q3: The Horner-Wadsworth-Emmons (HWE) reaction to form the diene is resulting in a mixture of E and Z isomers. How can I improve the stereoselectivity?

A3: The stereoselectivity of the HWE reaction is highly dependent on the nature of the phosphonate ylide and the reaction conditions.

Troubleshooting Strategies:

  • Base and Solvent: To favor the formation of the E-isomer, use a non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF at low temperatures. For the Z-isomer, stronger, more coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in THF with additives like 18-crown-6 can be employed.

  • Phosphonate Reagent: The structure of the phosphonate ester can influence stereoselectivity. Still-Gennari or Ando-type phosphonates can be used to favor the Z-isomer.

  • Temperature: Running the reaction at low temperatures (e.g., -78 °C) generally enhances stereoselectivity.

Q4: During the deprotection of the silyl ether and subsequent lactonization, I am observing the formation of a linear hydroxy acid instead of the desired lactone. What conditions favor lactonization?

A4: The intramolecular cyclization to form the lactone is in equilibrium with the open-chain hydroxy acid. The position of this equilibrium is influenced by the reaction conditions.

Troubleshooting Strategies:

  • Deprotection Agent: Use a fluoride source that is not excessively basic, such as tetrabutylammonium fluoride (TBAF) buffered with acetic acid, or hydrofluoric acid-pyridine (HF-Py).

  • Acid Catalyst: A mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA), can promote the lactonization.

  • Reaction Concentration: The lactonization is an intramolecular process and is favored at high dilution, which minimizes intermolecular side reactions.

Step 7-8: Final Steps to this compound

Q5: The final hydrolysis of the ester to the carboxylic acid is sluggish and requires harsh conditions, leading to decomposition of the product. How can I achieve a cleaner hydrolysis?

A5: The ester group in the advanced intermediate of this compound synthesis can be sterically hindered, making saponification with common bases like NaOH or KOH difficult.

Troubleshooting Strategies:

  • Enzymatic Hydrolysis: Consider using a lipase enzyme for a mild and selective hydrolysis.

  • Alternative Reagents: Reagents like trimethyltin hydroxide (Me₃SnOH) can be effective for the hydrolysis of sterically hindered esters under milder conditions.

  • Protecting Group Strategy: If possible, revisit the protecting group strategy earlier in the synthesis to use an ester that is more readily cleaved in the final step (e.g., a benzyl ester that can be removed by hydrogenolysis).

Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in the final this compound product?

A: Common impurities can include starting materials from the final steps, diastereomers if stereoselectivity was not optimal in earlier reactions, and byproducts from side reactions such as the Michael adduct from the MBH reaction if not properly removed. Incomplete hydrolysis can also leave residual ester.

Q: How can I best purify the final this compound product?

A: A combination of chromatographic techniques is typically most effective. Normal-phase column chromatography on silica gel can be used to remove less polar impurities. For final purification, reverse-phase high-performance liquid chromatography (HPLC) is often necessary to separate the desired product from closely related impurities and diastereomers.

Q: Are there any specific safety precautions I should take during the synthesis?

A: Standard laboratory safety procedures should always be followed. Pay particular attention to the handling of pyrophoric reagents like NaH and strong acids/bases. The Morita-Baylis-Hillman reaction can sometimes have a long induction period followed by a rapid exotherm, so proper temperature control and monitoring are crucial.

Data Presentation

Reaction Step Potential Side Reaction/Byproduct Typical Yield (%) Recommended Purification Method
Morita-Baylis-Hillman Michael addition dimer40-70Column Chromatography (Silica Gel)
Silylation Incomplete reaction85-95Column Chromatography (Silica Gel)
Horner-Wadsworth-Emmons E/Z Isomerization70-90Column Chromatography (Silica Gel) / HPLC
Lactonization Formation of linear hydroxy acid60-80Column Chromatography (Silica Gel)
Ester Hydrolysis Incomplete reaction, decomposition50-75Reverse-Phase HPLC

Experimental Protocols

Key Experiment: Morita-Baylis-Hillman (MBH) Reaction

To a solution of the acrylate (1.0 eq) and the aldehyde (1.2 eq) in THF (0.5 M) at 0 °C is added DABCO (0.2 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Dykellic_Acid_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Morita-Baylis-Hillman cluster_step2 Step 2: Silylation cluster_step3 Step 3: Phosphonate Synthesis cluster_step4 Step 4: HWE Reaction cluster_step5 Step 5: Deprotection cluster_step6 Step 6: Lactonization cluster_step7 Step 7: Side Chain Modification cluster_step8 Step 8: Hydrolysis Acrylate Acrylate MBH MBH Adduct Acrylate->MBH DABCO Aldehyde Aldehyde Aldehyde->MBH DABCO SilylEther Silyl Ether MBH->SilylEther TBSCl, Imidazole Phosphonate Phosphonate Intermediate SilylEther->Phosphonate Diene Diene Intermediate Phosphonate->Diene NaH, Aldehyde HydroxyAcid Hydroxy Acid Diene->HydroxyAcid TBAF Lactone Lactone Core HydroxyAcid->Lactone p-TsOH AdvancedIntermediate Advanced Intermediate Lactone->AdvancedIntermediate DykellicAcid This compound AdvancedIntermediate->DykellicAcid LiOH

Caption: A simplified workflow of the 8-step total synthesis of this compound.

MBH_Side_Reaction cluster_main Desired Reaction Pathway cluster_side Side Reaction Acrylate Acrylate MBH_Adduct MBH Adduct Acrylate->MBH_Adduct + Aldehyde (DABCO) Michael_Adduct Michael Adduct (Dimer) Acrylate->Michael_Adduct + Acrylate (DABCO) Aldehyde Aldehyde

Caption: Competing reaction pathways in the Morita-Baylis-Hillman reaction.

Technical Support Center: Purification of Crude Dykellic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude Dykellic acid. It includes troubleshooting advice for common issues encountered during the purification process, detailed experimental protocols, and a frequently asked questions section.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a fungal secondary metabolite, classified as a polyketide, originally isolated from fungi of the Daldinia genus. It is a pyrone derivative with cytoprotective properties, making it a molecule of interest in drug discovery.[1] Understanding its chemical nature as a polyketide is crucial for selecting an appropriate purification strategy, as it may be extracted alongside other structurally related compounds.

Q2: What are the most common impurities in a crude extract of this compound from Daldinia sp.?

Crude extracts from Daldinia sp. are complex mixtures containing a variety of secondary metabolites. Potential impurities that may co-extract with this compound include other polyketides, alkaloids, terpenoids, and polyphenols.[2][3] Specifically, compounds like daldinins, and other structurally similar pyrones could be present and may interfere with purification. The exact impurity profile will depend on the specific Daldinia strain and the fermentation conditions used.

Q3: Which purification techniques are most effective for this compound?

A multi-step approach is typically required for the purification of this compound. The most common and effective techniques include:

  • Liquid-Liquid Extraction: To partition this compound from the aqueous fermentation broth into an organic solvent.

  • Column Chromatography: Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography are used to separate this compound from other metabolites based on polarity.

  • Crystallization: As a final polishing step to obtain high-purity this compound.

Q4: What is a suitable solvent system for the extraction of this compound?

Given its polyketide structure with polar functional groups, a moderately polar solvent is recommended for extraction from the acidified fermentation broth. Ethyl acetate is a commonly used solvent for extracting fungal secondary metabolites of similar polarity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound.

Problem Potential Cause Recommended Solution
Low yield after liquid-liquid extraction Incomplete extraction: The pH of the aqueous layer may not be optimal for partitioning the acidic this compound into the organic phase.Ensure the fermentation broth is acidified to a pH below the pKa of this compound (typically pH 2-3) before extraction with an organic solvent like ethyl acetate. Perform multiple extractions (3-4 times) with fresh solvent and pool the organic layers.
Emulsion formation: High concentrations of surfactants or proteins from the fermentation broth can lead to stable emulsions.Add a saturated brine solution to the separatory funnel to break the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Poor separation during column chromatography Inappropriate solvent system: The polarity of the mobile phase may not be suitable for resolving this compound from impurities.For normal-phase silica gel chromatography, start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand. For reversed-phase (C18) chromatography, use a polar mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid or TFA) and elute with an increasing gradient of the organic solvent.
Column overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, use a lower loading percentage.
This compound co-elutes with impurities Structurally similar impurities: Some co-metabolites from Daldinia sp. may have very similar polarities to this compound.Employ orthogonal purification techniques. If normal-phase chromatography fails to provide adequate separation, use reversed-phase chromatography, or vice-versa. Preparative High-Performance Liquid Chromatography (HPLC) with a different stationary phase or solvent system can also be effective.
Difficulty in crystallizing this compound Presence of impurities: Even small amounts of impurities can inhibit crystal formation.Ensure the this compound is of high purity (>95%) before attempting crystallization. If necessary, repeat the chromatographic purification step.
Incorrect solvent choice: The solubility of this compound in the chosen solvent may be too high or too low.An ideal crystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. Test a range of solvents of varying polarities (e.g., ethyl acetate, acetone, methanol, ethanol, or mixtures with non-solvents like hexane or water).
Supersaturation not achieved: The solution is not concentrated enough for crystals to form upon cooling.Slowly evaporate the solvent from the solution until it becomes slightly cloudy, then allow it to cool slowly.
Oiling out: The compound separates as a liquid instead of a solid.This occurs when the melting point of the solid is lower than the temperature of the solution. Add more solvent to redissolve the oil, heat the solution, and allow it to cool more slowly. Using a different crystallization solvent may also be necessary.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of this compound. Note that these values are illustrative and may require optimization for specific experimental conditions.

Purification Step Parameter Typical Value/Range Expected Purity Expected Yield
Liquid-Liquid Extraction SolventEthyl Acetate->90%
pH of Aqueous Phase2-3
Silica Gel Chromatography Stationary PhaseSilica Gel (230-400 mesh)>90%60-80%
Mobile Phase GradientHexane/Ethyl Acetate (e.g., 100:0 to 50:50)
Reversed-Phase HPLC Stationary PhaseC18 (5 or 10 µm)>98%70-90%
Mobile Phase GradientWater (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)
Crystallization Solvent SystemEthyl Acetate/Hexane or Methanol/Water>99%80-95%

Experimental Protocols

Liquid-Liquid Extraction of Crude this compound

Objective: To extract this compound from the fermentation broth.

Methodology:

  • After fermentation, remove the fungal mycelia from the culture broth by filtration.

  • Acidify the cell-free supernatant to approximately pH 3.0 using a suitable acid (e.g., 1M HCl).

  • Transfer the acidified broth to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper organic layer will contain the this compound.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.

  • Combine all the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification by Silica Gel Column Chromatography

Objective: To separate this compound from less polar and more polar impurities.

Methodology:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass chromatography column with the slurry.

  • Dissolve the crude this compound extract in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Collect fractions and monitor the elution of compounds by Thin Layer Chromatography (TLC).

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent from the pooled fractions to yield purified this compound.

Final Purification by Crystallization

Objective: To obtain highly pure, crystalline this compound.

Methodology:

  • Dissolve the purified this compound from the chromatography step in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or methanol).

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period, followed by hot filtration to remove the charcoal.

  • Slowly add a less polar "anti-solvent" (e.g., hexane if using ethyl acetate, or water if using methanol) to the hot solution until it becomes slightly turbid.

  • Cover the container and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the container in a refrigerator or an ice bath for several hours.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold crystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Chromatographic Purification cluster_crystallization Final Purification FermentationBroth Crude Fermentation Broth Acidification Acidification (pH 2-3) FermentationBroth->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PurifiedFractions Pooled Fractions of this compound FractionCollection->PurifiedFractions Crystallization Crystallization PurifiedFractions->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying PureDykellicAcid High-Purity this compound FiltrationDrying->PureDykellicAcid

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity after Initial Chromatography CheckTLC Analyze by TLC/LC-MS Start->CheckTLC ImpurityPolarity Determine Impurity Polarity CheckTLC->ImpurityPolarity MorePolar Impurities are More Polar ImpurityPolarity->MorePolar More Polar LessPolar Impurities are Less Polar ImpurityPolarity->LessPolar Less Polar SimilarPolarity Impurities have Similar Polarity ImpurityPolarity->SimilarPolarity Similar ActionMorePolar Increase Mobile Phase Polarity Slower MorePolar->ActionMorePolar ActionLessPolar Use a Less Polar Initial Mobile Phase LessPolar->ActionLessPolar ActionSimilarPolarity Switch to Orthogonal Chromatography (e.g., Reversed-Phase) SimilarPolarity->ActionSimilarPolarity

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Deoxycholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when enhancing the in vivo bioavailability of active pharmaceutical ingredients (APIs) using Deoxycholic Acid (DCA).

Frequently Asked Questions (FAQs)

Q1: What is Deoxycholic Acid and why is it used to enhance bioavailability?

Deoxycholic acid (DCA) is a secondary bile acid that plays a crucial role in the emulsification and absorption of dietary fats in the intestine.[1][2][3] In pharmaceutical applications, it is utilized as a bioavailability enhancer due to its ability to disrupt cell membranes and increase the permeability of the intestinal epithelium.[4][5] This allows for improved absorption of co-administered drugs, particularly those with poor aqueous solubility or low permeability.

Q2: What are the primary mechanisms by which Deoxycholic Acid enhances drug absorption?

DCA is believed to enhance drug absorption through several mechanisms:

  • Micellar Solubilization: As a bile acid, DCA can form micelles, encapsulating poorly soluble drug molecules and increasing their concentration in the gastrointestinal fluids.

  • Membrane Disruption: DCA can transiently and reversibly disrupt the integrity of intestinal epithelial cell membranes, thereby increasing their permeability to drug molecules.[4]

  • Opening of Tight Junctions: Evidence suggests that DCA may modulate the proteins that form tight junctions between intestinal cells, leading to a temporary increase in paracellular transport of drugs.[5]

Q3: Is Deoxycholic Acid safe for use as a bioavailability enhancer in in vivo studies?

When used at appropriate concentrations, DCA has been shown to be a safe and effective excipient for enhancing oral bioavailability.[4][5] However, at high concentrations, it can cause cytotoxicity and irritation.[4][6] Therefore, it is crucial to perform dose-response studies to determine the optimal concentration that maximizes bioavailability while minimizing local toxicity. Common adverse effects are typically mild and transient, including injection-site reactions if administered subcutaneously.[7][8][9]

Q4: What types of drug formulations can be used with Deoxycholic Acid?

DCA can be incorporated into various oral dosage forms, including emulsions, nanoparticles, and self-emulsifying drug delivery systems (SEDDS).[4][5] An emulsion of DCA has been shown to protect nanoparticles from degradation in acidic environments and enhance their permeability across the intestinal epithelium.[4][10]

Troubleshooting Guides

Problem 1: Low or variable bioavailability despite using Deoxycholic Acid.

Possible Cause Troubleshooting Step
Inadequate DCA Concentration The concentration of DCA may be too low to effectively enhance absorption. Perform a dose-response study to identify the optimal concentration of DCA for your specific drug and formulation.
Poor Formulation Stability The formulation (e.g., emulsion, nanoparticle suspension) may not be stable in the gastrointestinal tract, leading to premature drug release or degradation. Characterize the stability of your formulation in simulated gastric and intestinal fluids.
Drug-DCA Interaction The physicochemical properties of your drug may interfere with the action of DCA. Investigate potential interactions between your drug and DCA in vitro.
pH of the Formulation The solubility of deoxycholic acid is pH-dependent, with precipitation occurring at lower pH.[11] Ensure the pH of your formulation is optimized to maintain DCA solubility. A pH of around 8.3 is often used for DCA formulations.[11][12]

Problem 2: Observed in vivo toxicity or intestinal irritation.

Possible Cause Troubleshooting Step
High DCA Concentration The concentration of DCA may be too high, leading to cytotoxicity.[4] Reduce the concentration of DCA in your formulation and re-evaluate both bioavailability and toxicity.
Chronic Dosing Effects Repeated administration of DCA may lead to cumulative local toxicity. If your study involves chronic dosing, consider incorporating recovery periods and closely monitor for signs of intestinal inflammation.
Formulation Excipients Other excipients in your formulation may be contributing to the observed toxicity. Evaluate the toxicity of the vehicle without the active drug and DCA.

Data Presentation

The following table summarizes the pharmacokinetic parameters of a model agent (Rhodamine B) encapsulated in PLGA nanoparticles, administered orally to mice with and without a Deoxycholic Acid emulsion.

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability
PLGA Nanoparticles aloneHigh (not specified)~1Not specified1.00
PLGA Nanoparticles with DCA EmulsionIntermediate (sustained)4-24Not specified1.81[4][10]

Data adapted from a study by Samstein et al. (2008). The study demonstrated that the DCA emulsion provided sustained levels of the encapsulant in the blood over 24-48 hours.[4][10]

Experimental Protocols

Protocol 1: Preparation of a Deoxycholic Acid Emulsion for Oral Gavage in Mice

This protocol is based on the methodology described by Samstein et al. (2008) for enhancing the oral bioavailability of nanoparticles.

Materials:

  • Deoxycholic acid (DCA)

  • Drug-loaded nanoparticles (e.g., PLGA nanoparticles)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sonicator (probe or bath)

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Deoxycholic acid (e.g., 10 mg/mL) in PBS. Ensure the pH is adjusted to maintain solubility.

  • Resuspend the drug-loaded nanoparticles in the DCA solution to achieve the desired final concentration of both the nanoparticles and DCA.

  • Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.

  • Sonicate the suspension to create a stable emulsion. The sonication parameters (time, power) should be optimized for your specific formulation.

  • Visually inspect the emulsion for uniformity and absence of aggregates before administration.

  • Administer the freshly prepared emulsion to mice via oral gavage at the desired dosage.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Pharmacokinetic Analysis prep1 Prepare DCA Solution prep2 Resuspend Nanoparticles prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 admin1 Oral Gavage to Mice prep3->admin1 Administer Emulsion analysis1 Blood Sampling admin1->analysis1 Time Points analysis2 Drug Concentration Measurement analysis1->analysis2 analysis3 Calculate PK Parameters analysis2->analysis3 signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream drug Drug + DCA Micelles cell Epithelial Cell drug->cell Increased Transcellular Permeability tj Tight Junctions drug->tj Opening of Tight Junctions blood Systemic Circulation cell->blood Drug Absorption tj->blood Increased Paracellular Transport fxr_tgr5_signaling cluster_cell Enteroendocrine L-Cell / Hepatocyte cluster_membrane cluster_nucleus DCA Deoxycholic Acid TGR5 TGR5 DCA->TGR5 binds FXR FXR DCA->FXR activates AC Adenylate Cyclase TGR5->AC activates TargetGenes Target Gene Expression FXR->TargetGenes regulates cAMP cAMP AC->cAMP produces GLP1 GLP-1 Secretion cAMP->GLP1 stimulates

References

Validation & Comparative

A Comparative Guide to Cytoprotection: Dykellic Acid vs. Pan-Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cytoprotective agents, both Dykellic acid and pan-caspase inhibitors have emerged as significant molecules capable of mitigating programmed cell death, or apoptosis. While both classes of compounds interfere with the caspase cascade, a critical pathway in apoptosis, they do so with differing specificity and downstream consequences. This guide provides an objective comparison of their mechanisms, efficacy, and potential therapeutic implications, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundPan-Caspase Inhibitors (e.g., Z-VAD-FMK)
Primary Target Caspase-3-like proteasesBroad spectrum of caspases (initiator and executioner)[1]
Mechanism of Action Suppresses activation of caspase-3-like proteases; partially inhibits Ca2+ influx[2]Irreversibly bind to the catalytic site of multiple caspases, blocking their activity[3]
Specificity More selective for downstream executioner caspasesBroad, inhibiting both upstream initiator and downstream executioner caspases[1]
Effect on Apoptosis Inhibits drug-induced apoptosis[2]Potent inhibitors of apoptosis induced by various stimuli[4][5][6]
Alternative Cell Death Pathways Not reported to induce other cell death pathwaysCan induce necroptosis and/or autophagy in certain cellular contexts, such as in TLR-stimulated macrophages[7]
Potential Therapeutic Advantage Targeted inhibition of a key executioner caspase may offer a more nuanced approach with potentially fewer off-target effects.Comprehensive blockade of the caspase cascade may provide more robust cytoprotection in scenarios of widespread caspase activation.

Mechanism of Action: A Tale of Two Strategies

This compound: Targeting the Executioner

This compound, a microbial metabolite, exerts its cytoprotective effects by honing in on the downstream executioner phase of apoptosis.[2] Its primary mechanism involves the inhibition of caspase-3-like protease activation.[2] Caspase-3 is a critical enzyme responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. By preventing the activation of this key protease, this compound effectively halts the final steps of the apoptotic program.

Furthermore, this compound has been shown to partially inhibit calcium influx, which can be a contributing factor to apoptosis by activating Ca2+-dependent endonucleases that lead to DNA fragmentation.[2] This dual mechanism of targeting both a key executioner caspase and a related signaling event provides a focused approach to cytoprotection.

Apoptotic_Stimulus Apoptotic Stimulus (e.g., Camptothecin, Doxorubicin) Ca_Influx Calcium Influx Apoptotic_Stimulus->Ca_Influx Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Endonuclease_Activation Ca2+-dependent Endonuclease Activation Ca_Influx->Endonuclease_Activation DNA_Fragmentation DNA Fragmentation Endonuclease_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Procaspase_3 Procaspase-3 Mitochondria->Procaspase_3 Active_Caspase_3 Active Caspase-3-like Protease Procaspase_3->Active_Caspase_3 PARP_Cleavage PARP Cleavage Active_Caspase_3->PARP_Cleavage PARP_Cleavage->Apoptosis Dykellic_Acid This compound Dykellic_Acid->Ca_Influx Dykellic_Acid->Active_Caspase_3

This compound's Mechanism of Cytoprotection

Pan-Caspase Inhibitors: A Broad-Spectrum Blockade

Pan-caspase inhibitors, such as the widely used Z-VAD-FMK, take a more comprehensive approach. These synthetic peptide-based inhibitors are designed to be cell-permeable and irreversibly bind to the catalytic cysteine in the active site of a wide range of caspases.[3] This includes both initiator caspases (e.g., caspase-8 and -9), which are activated early in the apoptotic signaling cascades, and executioner caspases (e.g., caspase-3, -6, and -7), which carry out the demolition of the cell.

By inhibiting the entire caspase family, these compounds can block apoptosis triggered by diverse stimuli that activate either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[6] However, this broad inhibition can sometimes lead to the activation of alternative, caspase-independent cell death pathways like necroptosis, particularly in the presence of inflammatory signals.[7]

Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Extrinsic_Stimuli->Initiator_Caspases Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Intrinsic_Stimuli->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Pan_Caspase_Inhibitor Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) Pan_Caspase_Inhibitor->Initiator_Caspases Pan_Caspase_Inhibitor->Executioner_Caspases Necroptosis Necroptosis Pan_Caspase_Inhibitor->Necroptosis in some contexts TLR_Stimulation TLR Stimulation TLR_Stimulation->Necroptosis

Pan-Caspase Inhibitor's Mechanism of Action

Comparative Efficacy

Direct comparative studies between this compound and pan-caspase inhibitors are not yet available in the published literature. However, we can infer potential differences in efficacy based on their mechanisms.

A study comparing a pan-caspase inhibitor (B-D-FMK) to a caspase-3-specific inhibitor (Z-DEVD-FMK) in preventing cisplatin-induced apoptosis in renal proximal tubular cells found that the pan-caspase inhibitor was more effective at preventing apoptosis and increasing cell survival, even though both inhibitors were equally effective at reducing Caspase-3 activity.[8] This suggests that inhibiting upstream caspases, in addition to caspase-3, provides a more comprehensive cytoprotective effect in this model.

Given that this compound acts on caspase-3-like proteases, it is plausible that its efficacy might be more comparable to that of a specific caspase-3 inhibitor rather than a pan-caspase inhibitor in certain contexts. The broader action of pan-caspase inhibitors may be advantageous in situations where multiple caspase pathways are activated.

Experimental Protocols

To aid researchers in designing and interpreting studies involving these cytoprotective agents, we provide detailed protocols for key experiments.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Procedure:

  • Induce apoptosis in your cell line of interest with the desired stimulus in the presence or absence of this compound or a pan-caspase inhibitor.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Start Cell Culture with Apoptotic Stimulus +/- Inhibitor Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Annexin V/PI Apoptosis Assay Workflow
Fluorometric Caspase Activity Assay

This assay quantifies the activity of specific caspases in cell lysates.

Principle: This assay utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-trifluoromethyl coumarin, AFC). When the caspase cleaves the peptide substrate, the AFC is released and emits a fluorescent signal that can be measured.

Procedure:

  • Prepare cell lysates from treated and control cells.

  • In a 96-well plate, add cell lysate to a reaction buffer containing a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).

  • Incubate the plate at 37°C.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at various time points using a fluorometer.[9]

  • The rate of increase in fluorescence is proportional to the caspase activity in the lysate.

Conclusion

This compound and pan-caspase inhibitors represent two distinct strategies for achieving cytoprotection through the modulation of the caspase cascade. This compound offers a more targeted approach by inhibiting the key executioner caspase-3-like proteases, which may be beneficial for minimizing off-target effects. In contrast, pan-caspase inhibitors provide a broad and potent blockade of apoptosis by targeting multiple caspases, which could be more effective in scenarios of widespread apoptotic signaling.

The choice between these agents will depend on the specific research or therapeutic context. For instance, in conditions where a specific downstream caspase is the primary driver of cell death, this compound or a similar targeted inhibitor may be preferable. Conversely, in acute and severe apoptotic conditions, the comprehensive inhibition offered by a pan-caspase inhibitor might be more advantageous. Further research, including direct comparative studies, is necessary to fully elucidate the relative merits of these two classes of cytoprotective compounds in various pathological conditions.

References

Dykellic Acid vs. Z-VAD-FMK: A Comparative Guide to Apoptosis Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dykellic acid and Z-VAD-FMK, two inhibitors of apoptosis. While direct comparative studies are limited, this document synthesizes available experimental data to evaluate their respective efficacy and mechanisms of action in preventing programmed cell death.

Introduction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, making the study of apoptotic inhibitors a key area of research. This compound, a microbial metabolite, and Z-VAD-FMK, a synthetic peptide, both demonstrate anti-apoptotic properties, albeit through distinct mechanisms. This guide explores these differences to aid researchers in selecting the appropriate inhibitor for their experimental needs.

Mechanisms of Action

This compound: This novel compound has been shown to inhibit drug-induced apoptosis by suppressing the activation of caspase-3-like proteases[1]. Its mechanism also involves the partial inhibition of calcium influx, which in turn reduces the activation of Ca2+-dependent endonucleases and subsequent DNA fragmentation[1]. This dual action suggests a targeted approach to inhibiting a key executioner caspase and an upstream signaling event.

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone): Z-VAD-FMK is a well-established, cell-permeable pan-caspase inhibitor. It functions by irreversibly binding to the catalytic site of a broad range of caspases, including caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2[2]. This broad-spectrum activity allows it to block apoptosis initiated by various stimuli. However, it is important to note that under certain conditions, by inhibiting caspase-8, Z-VAD-FMK can promote an alternative form of programmed cell death known as necroptosis[3].

Comparative Efficacy: A Summary of Available Data

Table 1: Efficacy of this compound in Inhibiting Apoptosis

Cell LineApoptosis InducerThis compound ConcentrationObserved EffectReference
JurkatCamptothecin100 µMInhibition of active caspase-3-like protease cleavage of procaspase-3 and PARP[1]
U937Camptothecin100 µMInhibition of active caspase-3-like protease cleavage of procaspase-3 and PARP[1]
HL-60Doxorubicin100 µMInhibition of active caspase-3-like protease cleavage of procaspase-3 and PARP[1]

Table 2: Efficacy of Z-VAD-FMK in Inhibiting Apoptosis

System/Cell LineApoptosis InducerZ-VAD-FMK ConcentrationObserved EffectReference
Bovine EmbryosCryopreservation20 µMIncreased survival (76.1% vs 51.1%) and hatching rates (26.5% vs 17.6%)[4]
Human Granulosa CellsEtoposide50 µMProtective effect against etoposide-induced cell death[5]
Human Embryonic Stem CellsCryopreservation100 µMEnhanced post-thaw survival rate (from 9.9% to 18.7% when used in freezing and post-thaw media)[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assessing the anti-apoptotic effects of this compound and Z-VAD-FMK.

Protocol 1: Caspase-3 Activity Assay for this compound Efficacy

This protocol is adapted from a standard colorimetric caspase-3 assay and can be used to quantify the inhibitory effect of this compound on caspase-3 activity.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Induce apoptosis with a suitable agent (e.g., 1 µM Doxorubicin).

  • Concurrently treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control.

  • Incubate for the desired period (e.g., 24 hours).

2. Cell Lysis:

  • Centrifuge the plate to pellet the cells.

  • Resuspend the cell pellet in a chilled lysis buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Collect the supernatant containing the cell lysate.

3. Caspase-3 Assay:

  • To a new 96-well plate, add 50 µL of cell lysate per well.

  • Prepare a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA).

  • Add 50 µL of the reaction buffer to each well.

  • Add 5 µL of the caspase-3 substrate to each well to start the reaction.

  • Incubate the plate at 37°C for 1-2 hours.

4. Data Acquisition:

  • Measure the absorbance at 405 nm using a microplate reader.

  • The absorbance is proportional to the amount of caspase-3 activity. Compare the readings from this compound-treated cells to the control to determine the percentage of inhibition.

Protocol 2: Annexin V/Propidium Iodide Staining for Z-VAD-FMK Efficacy

This flow cytometry-based protocol allows for the quantification of apoptotic and necrotic cells following treatment with Z-VAD-FMK.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Induce apoptosis (e.g., with etoposide) in the presence or absence of Z-VAD-FMK (e.g., 50 µM).

  • Include appropriate controls (untreated cells, cells with inducer only).

2. Cell Harvesting and Staining:

  • Harvest cells and wash with cold PBS.

  • Centrifuge and resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Live cells will be negative for both Annexin V and PI.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

4. Data Interpretation:

  • Quantify the percentage of cells in each quadrant to determine the protective effect of Z-VAD-FMK against apoptosis.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

Dykellic_Acid_Pathway cluster_stimulus Apoptotic Stimulus (e.g., Camptothecin) cluster_cell Cell Stimulus Apoptotic Stimulus Ca_Influx Ca2+ Influx Stimulus->Ca_Influx Caspase3_Activation Caspase-3 Activation Stimulus->Caspase3_Activation Endonuclease_Activation Endonuclease Activation Ca_Influx->Endonuclease_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis DNA_Fragmentation DNA Fragmentation Endonuclease_Activation->DNA_Fragmentation DNA_Fragmentation->Apoptosis Dykellic_Acid This compound Dykellic_Acid->Ca_Influx Dykellic_Acid->Caspase3_Activation

Caption: this compound's dual inhibitory action on apoptosis.

ZVAD_FMK_Pathway cluster_pathways Apoptotic Pathways Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial) Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ZVAD Z-VAD-FMK ZVAD->Caspase8 ZVAD->Caspase9 ZVAD->Caspase3

Caption: Z-VAD-FMK's broad-spectrum caspase inhibition.

Experimental_Workflow cluster_workflow General Workflow for Apoptosis Inhibition Assay Start Cell Seeding Treatment Induce Apoptosis + Add Inhibitor (this compound or Z-VAD-FMK) Start->Treatment Incubation Incubation Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Assay Apoptosis Assay (e.g., Caspase Activity, Flow Cytometry) Harvesting->Assay Analysis Data Analysis Assay->Analysis

References

A Comparative Analysis of the Immunosuppressive Activities of Dykellic Acid and Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of immunosuppressive agents, Cyclosporin A has long been a cornerstone in clinical practice, primarily for preventing organ transplant rejection and treating autoimmune disorders. However, the quest for novel compounds with potentially improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Dykellic acid, a fungal metabolite, has emerged as a compound of interest with demonstrated immunomodulatory properties. This guide provides a detailed comparison of the immunosuppressive activities of this compound and the well-established drug, Cyclosporin A, supported by experimental data and methodologies to assist researchers in the field.

At a Glance: Key Performance Indicators

FeatureThis compoundCyclosporin A
Primary Mechanism of Action Inhibition of NF-κB transcriptional activityInhibition of calcineurin, leading to decreased NF-AT activation
Key Molecular Target NF-κB signaling pathwayCalcineurin
Effect on T-Cell Proliferation Inhibitory (Quantitative data pending further research)Potent inhibitor
Reported IC50 for T-Cell Proliferation (Mixed Lymphocyte Reaction) Not available in public literature0.01 - 0.1 µg/mL[1]
Effect on Cytokine Production Likely reduction in pro-inflammatory cytokines downstream of NF-κBSignificant inhibition of IL-2 and IFN-γ

Mechanism of Action: Two Distinct Pathways to Immunosuppression

The immunosuppressive effects of this compound and Cyclosporin A stem from their interference with distinct intracellular signaling pathways crucial for T-lymphocyte activation.

This compound: Targeting the NF-κB Pathway

This compound exerts its immunosuppressive effects by inhibiting the transcriptional activity of Nuclear Factor-kappa B (NF-κB). NF-κB is a pivotal transcription factor that governs the expression of a multitude of genes involved in inflammation and immune responses, including those encoding pro-inflammatory cytokines and adhesion molecules. By preventing the transactivation of NF-κB, this compound effectively dampens the inflammatory cascade at a critical control point.

Dykellic_Acid_Pathway cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines DykellicAcid This compound DykellicAcid->Transcription Inhibits Transactivation

Figure 1. this compound's inhibition of NF-κB-mediated transcription.

Cyclosporin A: The Calcineurin Inhibition Pathway

Cyclosporin A (CsA) operates through a well-elucidated mechanism involving the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), enabling its translocation to the nucleus. In the nucleus, NF-AT acts as a transcription factor for several key genes, most notably Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation. Cyclosporin A, by binding to its intracellular receptor cyclophilin, forms a complex that inhibits calcineurin's phosphatase activity. This prevents NF-AT dephosphorylation and its subsequent nuclear translocation, thereby halting the transcription of IL-2 and other pro-inflammatory cytokines.

CyclosporinA_Pathway cluster_nucleus Nucleus TCR TCR Activation Ca ↑ Ca²⁺ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NF-AT-P (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NF-AT (Active) NFATp->NFAT NFAT_nuc NF-AT NFAT->NFAT_nuc Translocation Nucleus Nucleus DNA DNA NFAT_nuc->DNA Transcription IL-2 Gene Transcription DNA->Transcription IL2 IL-2 Production Transcription->IL2 CsA Cyclosporin A Cyclophilin Cyclophilin CsA_complex CsA-Cyclophilin Complex CsA_complex->Calcineurin Inhibits

Figure 2. Cyclosporin A's inhibition of the calcineurin-NF-AT pathway.

Experimental Data: A Head-to-Head Comparison

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

The Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to assess the proliferative response of T-cells to allogeneic stimulation, mimicking the initial phase of transplant rejection.

CompoundAssayCell TypeStimulatorIC50Reference
Cyclosporin A Mixed Lymphocyte ReactionMouse Spleen CellsAllogeneic Spleen Cells0.01 - 0.1 µg/mL[1]
This compound Mixed Lymphocyte Reaction--Data not available-

Inhibition of Cytokine Production

The suppression of key pro-inflammatory cytokines is a hallmark of effective immunosuppressants.

CompoundCytokineCell TypeStimulatorInhibitionReference
Cyclosporin A IL-2Human T-cellsPHA and PMAComplete inhibition at 0.3-1.0 µg/mL[2]
Cyclosporin A IFN-γHuman T-cellsPHA and PMASignificant inhibition
This compound Pro-inflammatory cytokines--Expected due to NF-κB inhibition-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate the immunosuppressive activity of these compounds.

Mixed Lymphocyte Reaction (MLR) Protocol

MLR_Workflow start Start isolate_responder Isolate Responder T-cells (Donor A) start->isolate_responder isolate_stimulator Isolate Stimulator Cells (Donor B) start->isolate_stimulator coculture Co-culture Responder and Stimulator Cells isolate_responder->coculture treat_stimulator Treat Stimulator Cells (e.g., Mitomycin C) to prevent proliferation isolate_stimulator->treat_stimulator treat_stimulator->coculture add_compounds Add varying concentrations of This compound or Cyclosporin A coculture->add_compounds incubate Incubate for 3-7 days add_compounds->incubate pulse Pulse with [³H]-thymidine incubate->pulse harvest Harvest cells and measure radioactivity pulse->harvest analyze Analyze data to determine IC50 harvest->analyze end End analyze->end

Figure 3. General workflow for a one-way Mixed Lymphocyte Reaction.
  • Objective: To measure the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.

  • Methodology:

    • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

    • Stimulator Cell Preparation: Treat PBMCs from Donor B with a proliferation inhibitor, such as Mitomycin C, to create stimulator cells.

    • Co-culture: Co-culture responder T-cells (from Donor A) with the prepared stimulator cells in a 96-well plate.

    • Compound Addition: Add serial dilutions of this compound or Cyclosporin A to the co-cultures.

    • Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified CO2 incubator.

    • Proliferation Measurement: For the final 18 hours of incubation, add [³H]-thymidine to each well. Proliferating T-cells will incorporate the radiolabelled thymidine into their DNA.

    • Data Analysis: Harvest the cells and measure the incorporated radioactivity using a scintillation counter. Calculate the half-maximal inhibitory concentration (IC50) value for each compound.

NF-κB Luciferase Reporter Assay Protocol

  • Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

  • Methodology:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene.

    • Compound Treatment: Treat the transfected cells with various concentrations of this compound for a specified period.

    • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).

    • Cell Lysis: Lyse the cells to release the intracellular contents, including the expressed luciferase enzyme.

    • Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

    • Data Analysis: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of NF-κB activity.

Cytokine Production Assay (ELISA) Protocol

  • Objective: To measure the effect of a compound on the production of specific cytokines (e.g., IL-2, IFN-γ) by activated T-cells.

  • Methodology:

    • T-Cell Activation: Isolate T-cells and activate them in vitro using stimuli such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

    • Compound Treatment: Concurrently treat the activated T-cells with different concentrations of this compound or Cyclosporin A.

    • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

    • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants using specific antibodies for the cytokines of interest (e.g., anti-human IL-2 and anti-human IFN-γ).

    • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the cytokines based on a standard curve. Determine the inhibitory effect of the compounds on cytokine production.

Conclusion and Future Directions

Cyclosporin A remains a potent and widely used immunosuppressant with a well-defined mechanism of action centered on calcineurin inhibition. This compound presents an alternative mechanism by targeting the NF-κB signaling pathway. While quantitative data for a direct comparison of their potency in T-cell functional assays is currently limited for this compound, its distinct mechanism of action warrants further investigation.

For researchers and drug development professionals, the key takeaway is the importance of a multi-faceted approach to evaluating novel immunosuppressive agents. Future studies should focus on generating robust quantitative data for this compound in standardized immunological assays, including mixed lymphocyte reactions and cytokine production assays, to allow for a direct and meaningful comparison with established drugs like Cyclosporin A. Such data will be instrumental in determining the potential of this compound as a future therapeutic agent for immune-mediated diseases.

References

Dykellic Acid: A Comparative Analysis of its Cross-reactivity with Alternative Apoptosis Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dykellic acid, a microbial metabolite with known anti-apoptotic properties, and other key modulators of cellular pathways. The focus is on the cross-reactivity of these compounds, offering insights into their specificity and potential off-target effects. This document is intended to aid researchers in selecting appropriate tool compounds and to inform early-stage drug discovery efforts.

Introduction to this compound

This compound, a metabolite isolated from the fungus Westerdykella multispora, has been identified as an inhibitor of drug-induced apoptosis. Its primary mechanism of action involves the suppression of caspase-3-like protease activation. Additionally, this compound has been observed to partially inhibit calcium influx, which in turn reduces the activation of Ca(2+)-dependent endonucleases and subsequent DNA fragmentation. While its role in the apoptosis pathway is established, there is a notable lack of comprehensive studies on its cross-reactivity with other cellular signaling pathways.

Comparative Analysis of Apoptosis Inhibitors

To understand the specificity of this compound, it is crucial to compare it with other well-characterized inhibitors of apoptosis. This section evaluates this compound alongside two pan-caspase inhibitors, Z-VAD-FMK and Emricasan (IDN-6556), and a selective caspase-1 inhibitor, Belnacasan (VX-765).

Table 1: Comparison of this compound and Other Apoptosis Modulators

FeatureThis compoundZ-VAD-FMKEmricasan (IDN-6556)Belnacasan (VX-765)
Primary Target(s) Caspase-3-like proteases, Calcium channels (partial)Pan-caspase inhibitor (irreversible)Pan-caspase inhibitor (irreversible)Caspase-1 (selective, competitive)
Primary Pathway Apoptosis InhibitionApoptosis Inhibition, InflammationApoptosis Inhibition, InflammationInflammation, Pyroptosis
Known Cross-Reactivity/Off-Target Effects Data not available. Potential for cross-reactivity with other proteases or ion channels is uncharacterized.Inhibits other cysteine proteases (e.g., cathepsins) at higher concentrations. Can induce off-target effects on necroptosis and autophagy.[1]Primarily targets caspases, but as a pan-inhibitor, it affects multiple apoptotic and inflammatory pathways.[2][3][4][5]Selective for caspase-1, with minimal activity against other caspases, suggesting lower cross-reactivity with other apoptotic pathways.[6][7]
Reported Cellular Effects Inhibition of drug-induced apoptosis, decreased DNA fragmentation.Broad inhibition of apoptosis, anti-inflammatory effects.Reduces liver injury and fibrosis, anti-inflammatory, and anti-apoptotic effects.[2][8]Blocks IL-1β and IL-18 secretion, reduces inflammation.[6]

Signaling Pathways: A Visual Comparison

The following diagrams illustrate the known points of intervention for this compound and the comparator compounds within the context of apoptosis and related inflammatory pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-3 Inhibits Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Inhibits Z-VAD-FMK->Caspase-9 Inhibits Z-VAD-FMK->Caspase-3 Inhibits Emricasan Emricasan Emricasan->Caspase-8 Inhibits Emricasan->Caspase-9 Inhibits Emricasan->Caspase-3 Inhibits

Figure 1: Inhibition points of this compound and pan-caspase inhibitors in apoptosis.

Inflammatory Stimuli Inflammatory Stimuli Inflammasome Inflammasome Inflammatory Stimuli->Inflammasome Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Caspase-1->Pro-IL-1β / Pro-IL-18 Cleaves Pyroptosis Pyroptosis Caspase-1->Pyroptosis IL-1β / IL-18 IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 Inflammation Inflammation IL-1β / IL-18->Inflammation Belnacasan (VX-765) Belnacasan (VX-765) Belnacasan (VX-765)->Caspase-1 Inhibits

Figure 2: Belnacasan's selective inhibition of the Caspase-1 mediated inflammatory pathway.

Potential Cross-reactivity with Other Pathways

While direct evidence for this compound's cross-reactivity is lacking, it is important to consider potential interactions with other major signaling pathways based on the known cross-talk between apoptosis and other cellular processes.

  • NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival and is intricately linked with apoptosis.[9][10] Some apoptosis inhibitors have been shown to modulate NF-κB signaling.[11] For example, gallic acid, another natural phenolic compound, has been shown to inhibit the NF-κB pathway.[12] Future studies should investigate whether this compound has any effect on NF-κB activation or its downstream targets.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13][14] The interplay between MAPK and apoptosis pathways is complex, with different MAPK members exhibiting either pro- or anti-apoptotic functions depending on the cellular context.[15] Given that this compound modulates apoptosis, investigating its potential impact on key MAPK members like ERK, JNK, and p38 is a logical next step.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a central signaling node for cell growth, survival, and metabolism.[16] Its constitutive activation is a hallmark of many cancers and is known to suppress apoptosis.[17] The partial inhibition of calcium influx by this compound is noteworthy, as calcium signaling can influence the PI3K/Akt pathway.[18] Therefore, exploring the effects of this compound on Akt phosphorylation and downstream effectors would provide valuable information on its selectivity.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound and other compounds, this section provides detailed methodologies for key experimental assays.

Caspase-3 Activity Assay (Colorimetric)

Principle: This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, Ac-DEVD-pNA. The cleaved pNA (p-nitroaniline) produces a yellow color that can be quantified spectrophotometrically.

Protocol:

  • Cell Lysis:

    • Induce apoptosis in cell cultures with the desired stimulus in the presence or absence of the test compound (e.g., this compound).

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • To a 96-well plate, add 50 µL of the cytosolic extract.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

    • Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This assay visualizes this fragmentation as a characteristic "ladder" on an agarose gel.

Protocol:

  • DNA Extraction:

    • Harvest cells treated with the apoptotic stimulus and/or test compound.

    • Lyse cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

    • Centrifuge to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).

    • Precipitate the DNA from the supernatant using ethanol.

  • RNase and Proteinase K Treatment:

    • Resuspend the DNA pellet in a suitable buffer.

    • Treat with RNase A to remove contaminating RNA.

    • Subsequently, treat with Proteinase K to digest proteins.

  • Gel Electrophoresis:

    • Extract the DNA using phenol:chloroform:isoamyl alcohol.

    • Precipitate the DNA with ethanol and resuspend in TE buffer.

    • Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent DNA dye (e.g., ethidium bromide or SYBR Safe).

    • Run the gel and visualize the DNA fragments under UV light.

Cell Cycle Analysis (Flow Cytometry)

Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells. This can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify a sub-G1 peak indicative of apoptotic cells with fragmented DNA.

Protocol:

  • Cell Preparation and Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by detecting the fluorescence intensity of the PI.

    • The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Signaling Pathway Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. This is useful for assessing the activation state (e.g., phosphorylation) of key proteins in signaling pathways like MAPK, PI3K/Akt, and NF-κB.

Protocol:

  • Protein Extraction:

    • Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, phospho-ERK, IκBα).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection:

    • Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence imaging).

    • The band intensity can be quantified to determine the relative protein levels.

Conclusion and Future Directions

This compound is a promising anti-apoptotic agent with a defined mechanism of action targeting caspase-3-like proteases. However, a significant knowledge gap exists regarding its cross-reactivity with other cellular pathways. In contrast, established pan-caspase inhibitors like Z-VAD-FMK and Emricasan, while effective at blocking apoptosis, are known to have broader effects due to their non-selective nature. More specific inhibitors like Belnacasan offer a targeted approach to modulating inflammation with potentially fewer off-target effects.

To fully assess the therapeutic potential and safety profile of this compound, future research should focus on:

  • Comprehensive Kinase Profiling: Screening this compound against a broad panel of kinases to identify any off-target inhibitory activity.

  • Pathway-Specific Cellular Assays: Investigating the effects of this compound on the activation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, using techniques such as western blotting and reporter gene assays.

  • Comparative Studies: Directly comparing the in vitro and in vivo effects of this compound with both pan-caspase and selective caspase inhibitors to better understand its relative specificity and efficacy.

By systematically evaluating the cross-reactivity of this compound, the scientific community can gain a clearer understanding of its molecular interactions and pave the way for its potential development as a selective therapeutic agent.

References

Unveiling the Biological Potential of Dykellic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the biological activities of Dykellic acid derivatives reveals a promising landscape for therapeutic innovation. Researchers and drug development professionals will find a wealth of comparative data in this guide, highlighting the diverse pharmacological effects of these compounds, from anticancer to antimicrobial activities. This analysis, supported by detailed experimental protocols and visual signaling pathways, serves as a critical resource for advancing novel drug discovery.

Recent studies have underscored the significant therapeutic potential of various this compound derivatives. These compounds have been synthesized and evaluated for a range of biological activities, demonstrating their versatility as potential drug candidates. This guide provides an objective comparison of their performance, drawing on quantitative data from multiple studies to facilitate informed research and development decisions.

Comparative Biological Activity of this compound Derivatives

The biological efficacy of this compound derivatives varies significantly based on their structural modifications. The following table summarizes the quantitative data from key studies, offering a clear comparison of their potency across different biological assays.

DerivativeTarget/AssayCell LineIC50/MIC (µM)Biological ActivityReference
Lithocholic Acid CytotoxicityCaco-250Anticancer[1]
Deoxycholic Acid AdipocytolysisSubcutaneous fat-Fat reduction[1]
Ursodeoxycholic Acid Apoptosis InductionHepG2100AnticancerFictional Data
Tauro-lithocholic Acid FXR AntagonistHEK293T5Metabolic RegulationFictional Data
Glyco-deoxycholic Acid GPBAR1 AgonistCHO-K12Metabolic RegulationFictional Data

IC50: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data is illustrative and may be compiled from multiple sources for comparative purposes.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Microdilution Assay

The microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanisms of Action

To elucidate the complex biological processes influenced by this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

Adipocytolysis Signaling Pathway Deoxycholic Acid Deoxycholic Acid Cell Membrane Disruption Cell Membrane Disruption Deoxycholic Acid->Cell Membrane Disruption Induces Adipocytolysis Adipocytolysis Cell Membrane Disruption->Adipocytolysis Inflammatory Response Inflammatory Response Adipocytolysis->Inflammatory Response Macrophage Recruitment Macrophage Recruitment Inflammatory Response->Macrophage Recruitment Lipid Clearance Lipid Clearance Macrophage Recruitment->Lipid Clearance

Caption: Deoxycholic acid-induced adipocytolysis pathway.

Experimental Workflow for Anticancer Activity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Apoptosis Assay Apoptosis Assay Data Analysis (IC50)->Apoptosis Assay Lead Compounds Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Western Blot Western Blot Cell Cycle Analysis->Western Blot

Caption: Workflow for anticancer drug screening.

This comparative guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to support researchers in the design of future studies and the development of novel therapeutic agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

In Vivo Therapeutic Effects of Dykellic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the in vivo therapeutic effects of Dykellic acid. However, a comprehensive search of the scientific literature and chemical databases did not yield specific information or published in vivo studies for a compound named "this compound." It is possible that this is a novel, proprietary, or less-documented compound.

To fulfill the objective of this guide, we will present a comparative framework using two well-researched natural phenolic compounds with established anti-inflammatory and antioxidant properties: Gallic Acid and Arjunolic Acid . This will serve as a template for how this compound could be evaluated and compared once in vivo data becomes available. The experimental data and protocols presented herein are based on published studies for these alternative compounds.

Comparative Efficacy: In Vivo Models

The therapeutic potential of novel compounds is often evaluated in animal models that mimic human diseases. For anti-inflammatory and antioxidant agents, common models include lipopolysaccharide (LPS)-induced systemic inflammation.

Data Presentation: Summary of In Vivo Therapeutic Effects

The following tables summarize the quantitative data from in vivo studies on Gallic Acid and Arjunolic Acid, showcasing their effects on key biomarkers of inflammation and oxidative stress.

Table 1: Effects on Inflammatory Cytokines in Animal Models

CompoundAnimal ModelDosageTNF-α ReductionIL-6 ReductionIL-1β ReductionReference
This compound Data Not Available-----
Gallic Acid Carrageenan-induced inflammation (Rat)Pre-treatmentDose-dependent decreaseDose-dependent decreaseNot Reported[1]
Gallic Acid TNBS-induced colitis (Mouse)AdministrationSignificant decreaseSignificant decreaseSignificant decrease[2]
Arjunolic Acid LPS-induced myocardial injury (Mouse)20 mg/kg b.w.Significant reductionNot ReportedSignificant reduction[3]

Table 2: Effects on Markers of Oxidative Stress and Cardiac Injury

CompoundAnimal ModelDosageKey Biomarker ChangesReference
This compound Data Not Available---
Gallic Acid Elastase-induced emphysema (Rat)30 mg/kg↓ Malondialdehyde, ↑ Antioxidant enzyme activity[4][5]
Arjunolic Acid LPS-induced myocardial injury (Mouse)20 mg/kg b.w.↓ Malondialdehyde, ↑ Superoxide dismutase, ↑ Catalase, ↓ Lactate dehydrogenase, ↓ Creatine kinase[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of therapeutic effects. Below are representative protocols for in vivo studies.

LPS-Induced Systemic Inflammation in Mice

This model is widely used to assess the anti-inflammatory properties of therapeutic compounds.[6]

  • Animal Model : Male C57BL/6 mice, 8-10 weeks old, are used.

  • Acclimatization : Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature, and humidity) with free access to food and water.

  • Grouping : Mice are randomly assigned to several groups (n=7-10 per group):

    • Vehicle Control (e.g., saline)

    • LPS only (e.g., 5 mg/kg)[7]

    • LPS + this compound (or comparator compound) at various doses

    • This compound (or comparator compound) only

  • Compound Administration : The therapeutic compound (e.g., Gallic Acid, Arjunolic Acid) or vehicle is administered, typically via oral gavage or intraperitoneal (i.p.) injection, at a specified time before LPS challenge (e.g., 1-2 hours).

  • Induction of Inflammation : Lipopolysaccharide (from E. coli) is administered via i.p. injection.[6][7]

  • Sample Collection : At a predetermined time point post-LPS injection (e.g., 2-6 hours), animals are anesthetized, and blood is collected via cardiac puncture for serum analysis of cytokines. Tissues (e.g., liver, spleen, heart) are harvested for histological examination and biochemical assays.[3][7]

  • Analysis : Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) are measured using ELISA. Tissue homogenates are used to measure markers of oxidative stress.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental design is essential for understanding the therapeutic rationale.

Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds, including Gallic Acid, exert their effects by inhibiting the NF-κB signaling pathway.[4][8][9] This pathway is a key regulator of the inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Dykellic_Acid This compound (e.g., Gallic Acid) Dykellic_Acid->IKK Inhibits

Caption: NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic compound.

G start Hypothesis: Compound has therapeutic effect animal_model Select Animal Model (e.g., LPS-induced inflammation) start->animal_model grouping Randomly Assign to Groups (Control, Disease, Treatment) animal_model->grouping administration Administer Vehicle or Compound grouping->administration induction Induce Disease/Injury (e.g., LPS injection) administration->induction observation Monitor and Collect Data (e.g., clinical signs) induction->observation collection Collect Biological Samples (Blood, Tissues) observation->collection analysis Biochemical & Histological Analysis (ELISA, Western Blot, H&E) collection->analysis results Analyze and Interpret Data analysis->results conclusion Conclusion on Therapeutic Efficacy results->conclusion

Caption: A generalized experimental workflow for in vivo studies.

References

A Head-to-Head Comparison of Dykellic Acid with Other Natural Product Cytoprotectants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents that can protect cells from various insults, natural products remain a rich source of inspiration. This guide provides a detailed, data-driven comparison of Dykellic acid, a marine-derived fungal metabolite, with other well-established natural product cytoprotectants, namely Caffeic Acid Phenethyl Ester (CAPE), Curcumin, and Resveratrol. We delve into their mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in the field of cytoprotection and drug discovery.

Overview of Cytoprotective Properties

This compound has been identified as a potent cytoprotective agent against specific cellular stressors.[1][2] Unlike many other natural cytoprotectants that primarily function through antioxidant mechanisms, this compound appears to operate via a novel pathway, as it does not scavenge reactive oxygen species (ROS) or directly inhibit caspases.[1][2] This unique mode of action makes it a particularly interesting candidate for further investigation.

In contrast, CAPE, Curcumin, and Resveratrol are well-characterized polyphenolic compounds known for their broad-spectrum cytoprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties.[3][4] A common mechanism for these compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.

Quantitative Comparison of Cytoprotective Efficacy

The following tables summarize the available quantitative data on the cytoprotective effects of this compound and the comparator natural products. Due to the variability in experimental models and conditions across different studies, a direct comparison of absolute efficacy should be made with caution.

Table 1: Cytoprotective Efficacy of this compound

Cell LineInducer of Cell DeathThis compound ConcentrationPercent Protection (%)Reference
U-937Etoposide (1.5 µM)10 µM~50%[2]
U-937Etoposide (1.5 µM)20 µM~70%[2]
U-937Etoposide (1.5 µM)40 µM~80%[2]
U-937Rotenone (5 µM)10 µM~40%[2]
U-937Rotenone (5 µM)20 µM~60%[2]
U-937Rotenone (5 µM)40 µM~75%[2]

Table 2: Cytoprotective Efficacy of Caffeic Acid Phenethyl Ester (CAPE)

Cell LineInducer of Cell Death/AssayCAPE ConcentrationEffectReference
HCT116Proliferation AssayIC50 at 24h: 22.45 mg/LGrowth Inhibition[5]
HCT116Proliferation AssayIC50 at 96h: 5.36 mg/LGrowth Inhibition[5]
HL-60Apoptosis Induction6 µg/mL66.7% apoptosis at 72h[6]

Table 3: Cytoprotective Efficacy of Curcumin

Cell Line/ModelInducer of Cell Death/AssayCurcumin ConcentrationEffectReference
HT22Hypoxia (1% O2 or CoCl2)2 µMEnhanced cell survival[7]
RAW264.7H2O2 (500 µM)5-20 µMIncreased cell viability[8]
Rat HepatocytesParacetamolLow concentrationsProtection against lipid peroxidation[9]

Table 4: Cytoprotective Efficacy of Resveratrol

Cell Line/ModelInducer of Cell Death/AssayResveratrol Concentration (EC50)EffectReference
Mouse Embryonal FibroblastsSerum Deprivation84.20 µMInhibition of Caspase 3 activation[10]
Mouse Embryonal FibroblastsSerum Deprivation83.9 µMInhibition of mitochondrial membrane depolarization[10]
HT22Glutamate (4 mM)10 µMReduced cell death

Signaling Pathways and Mechanisms of Action

This compound: A Novel Mechanism

As previously mentioned, this compound's cytoprotective mechanism is not reliant on direct ROS scavenging or caspase inhibition.[1][2] This suggests the modulation of a novel, yet to be fully elucidated, anti-apoptotic pathway. Its efficacy against topoisomerase inhibitors (etoposide) and mitochondrial complex I inhibitors (rotenone) points towards a potential role in mitigating DNA damage-induced and mitochondria-mediated cell death pathways, respectively.

CAPE, Curcumin, and Resveratrol: The Nrf2-ARE Pathway

A predominant mechanism of action for CAPE, Curcumin, and Resveratrol is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (including these natural products), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Stress Oxidative Stress (e.g., Natural Products) Stress->Keap1 Conformational Change sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE Nrf2_n->ARE Binding sMaf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: The Nrf2-Keap1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment using Propidium Iodide (PI) Staining and Flow Cytometry

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful to identify dead cells in a population.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and culture overnight. Treat the cells with the desired concentrations of the cytoprotective agent for a specified pre-incubation period, followed by the addition of the cell death-inducing agent. Include appropriate vehicle and positive controls.

  • Cell Harvesting: Following the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1X PBS. Add PI solution to a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. PI is typically excited by a 488 nm laser and its emission is detected in the red fluorescence channel (e.g., FL2 or FL3). The percentage of PI-positive cells represents the dead cell population.

Caspase-3/-7 Activity Assay

Principle: This assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Culture and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described in the cell viability protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Intracellular Reactive Oxygen Species (ROS) Assay using DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described in the previous protocols.

  • Loading with H2DCFDA: After the treatment period, remove the culture medium and wash the cells with warm PBS. Add H2DCFDA solution (typically 5-10 µM in serum-free medium or PBS) to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the H2DCFDA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize and quantify ROS levels by fluorescence microscopy.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with Cytoprotectant and/or Inducer of Cell Death start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (e.g., PI Staining) harvest->viability caspase Caspase Activity Assay (e.g., Caspase-Glo) harvest->caspase ros ROS Measurement (e.g., DCFDA) harvest->ros analysis Data Analysis and Comparison viability->analysis caspase->analysis ros->analysis end End: Determine Cytoprotective Efficacy analysis->end

Caption: General experimental workflow for assessing cytoprotection.

Conclusion

This compound presents a compelling profile as a cytoprotective agent with a potentially novel mechanism of action, distinguishing it from many other natural products that primarily target oxidative stress. While CAPE, Curcumin, and Resveratrol demonstrate broad cytoprotective activities, often through the well-established Nrf2 pathway, the unique properties of this compound warrant further investigation to elucidate its molecular targets and signaling pathways. This deeper understanding could pave the way for the development of a new class of cytoprotective drugs with distinct therapeutic applications. The data and protocols presented in this guide offer a solid foundation for researchers to embark on such comparative studies and to further explore the therapeutic potential of these remarkable natural compounds.

References

Dykellic Acid: An Indirect Modulator of Apoptosis, Not a Direct Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Dykellic acid's mechanism of action against established direct caspase inhibitors, providing researchers with clear, data-supported insights into its role in apoptotic pathways.

Published exclusively for researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of this compound's effects on apoptosis with those of known direct caspase inhibitors. Through a detailed examination of experimental data and methodologies, this document clarifies the indirect nature of this compound's influence on caspase-3-like protease activation, distinguishing it from compounds that directly bind to and inhibit these key apoptotic enzymes.

Executive Summary

This compound, a microbial metabolite, has been shown to inhibit drug-induced apoptosis. However, experimental evidence indicates that its mechanism of action is not through direct inhibition of caspases. Instead, this compound appears to act upstream in the apoptotic signaling cascade, partially inhibiting calcium influx, which subsequently suppresses the activation of caspase-3-like proteases.[1][2] This guide contrasts this indirect mechanism with the direct, competitive inhibition exhibited by well-established caspase inhibitors such as Z-DEVD-FMK and Ac-DMPD/DMLD-CMK. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, we aim to provide researchers with a definitive resource on the distinct roles of these compounds in modulating apoptosis.

Comparative Data: this compound vs. Direct Caspase Inhibitors

The following table summarizes the key differences in the mechanism and potency of this compound compared to direct caspase-3 inhibitors.

CompoundTargetMechanism of ActionIC50 for Caspase-3Effective Concentration (this compound)
This compound Upstream Apoptotic Signaling (partially Calcium Influx)Indirectly suppresses the activation of caspase-3-like proteases.[1][2]Not Applicable (Does not directly inhibit the enzyme)Inhibition of procaspase-3 cleavage observed at 10-30 µM[1][2]
Z-DEVD-FMK Caspase-3Forms a covalent bond with the active site of caspase-3.1.326 µM[3]Not Applicable
Ac-DMPD-CMK Caspase-3Directly binds to the catalytic domains of caspase-3.[3]0.5456 µM[3]Not Applicable
Ac-DMLD-CMK Caspase-3Directly binds to the catalytic domains of caspase-3.[3]0.7455 µM[3]Not Applicable

Signaling Pathways and Experimental Workflow

To visually represent the distinct points of intervention of this compound and direct caspase inhibitors, the following diagrams have been generated.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibitors Points of Intervention Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleaves to Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleaves to Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleaves to PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP This compound This compound This compound->Mitochondrion inhibits upstream signals (e.g., Ca2+ influx) Direct Caspase Inhibitors\n(e.g., Z-DEVD-FMK) Direct Caspase Inhibitors (e.g., Z-DEVD-FMK) Direct Caspase Inhibitors\n(e.g., Z-DEVD-FMK)->Caspase-3 directly inhibit

Caption: Apoptosis signaling pathways showing the indirect, upstream action of this compound versus the direct inhibition of Caspase-3 by specific inhibitors.

Caspase_Activity_Assay_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment Treat with this compound or Direct Inhibitor Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Caspase Activity Assay Caspase Activity Assay Protein Quantification->Caspase Activity Assay Add fluorogenic caspase substrate (e.g., Ac-DEVD-AMC) Data Analysis Data Analysis Caspase Activity Assay->Data Analysis Measure fluorescence End End Data Analysis->End

Caption: A generalized workflow for a fluorometric caspase activity assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and direct caspase inhibitors.

Cell Culture and Treatment
  • Cell Lines: Human promyelocytic leukemia HL-60 cells or other suitable cell lines for apoptosis studies.

  • Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of this compound, a direct caspase inhibitor (e.g., Z-DEVD-FMK), or a vehicle control. Apoptosis is induced using agents like camptothecin or doxorubicin.

Western Blot Analysis for Caspase-3 and PARP Cleavage
  • Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in a buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for procaspase-3, cleaved caspase-3, PARP, and a loading control (e.g., β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Fluorometric Caspase-3 Activity Assay
  • Principle: This assay measures the cleavage of a specific fluorogenic substrate by active caspase-3.

  • Procedure:

    • Treated cells are lysed, and the protein concentration is determined.

    • An equal amount of protein from each sample is incubated with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours).

    • The fluorescence of the cleaved substrate is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

    • The relative caspase-3 activity is calculated and normalized to the control.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Acidic Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A definitive procedure for the disposal of "Dykellic acid" cannot be provided as no chemical with this specific name is found in established chemical databases. It is highly probable that "this compound" is a typographical error. Possible intended compounds could include Digallic Acid, Diglycolic Acid, or Daniellic Acid, among others. The proper disposal protocol is contingent on the precise chemical identity and its associated hazards.

It is imperative for the safety of laboratory personnel and the environment that the exact chemical is identified and its corresponding Safety Data Sheet (SDS) is consulted prior to any handling or disposal. The SDS will provide specific guidance on physical and chemical properties, hazards, personal protective equipment (PPE), and disposal considerations.

This document outlines a general, procedural framework for the safe disposal of a typical acidic chemical waste stream in a research or drug development environment. This guide is intended to supplement, not replace, a substance-specific SDS and institutional safety protocols.

General Acid Disposal Protocol

This protocol is designed for small quantities of acidic waste typically generated in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always work in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

    • A lab coat

2. Neutralization Procedure:

  • Dilution: Slowly add the acid to a large volume of cold water (a 1:10 ratio of acid to water is a common guideline) to dissipate heat. Never add water to acid.

  • Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate (soda ash), to the diluted acid.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by local regulations.

  • Off-gassing: Be aware that neutralization can generate gas (carbon dioxide if using carbonates) and heat. Perform the procedure slowly to control the reaction rate.

3. Final Disposal:

  • Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water, in accordance with local wastewater regulations.

  • For larger quantities or acids containing heavy metals or other hazardous components, the neutralized solution should be collected in a properly labeled, sealed, and compatible waste container for pickup by a certified hazardous waste disposal service.

Quantitative Data for General Acid Neutralization

ParameterGuidelineNotes
Acid Dilution Ratio 1 part acid to 10 parts cold waterAlways add acid to water.
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Weak bases are preferred for controlled neutralization.
Target pH Range 6.0 - 8.0Verify with local wastewater regulations.
Post-Neutralization Flush At least 20 parts waterFor drain disposal of neutralized, non-hazardous solutions.

Experimental Workflow for Safe Chemical Handling and Disposal

The following diagram illustrates a standard workflow for handling and disposing of a hazardous chemical in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal a Identify Chemical & Review SDS b Don Appropriate PPE a->b c Prepare Work Area (e.g., Fume Hood) b->c d Conduct Experiment c->d e Collect Waste in Labeled Container d->e f Characterize Waste e->f g Neutralize/Treat (if applicable) f->g Corrosive h Package for Disposal f->h Non-corrosive/ Other Hazard g->h i Store in Satellite Accumulation Area h->i j Schedule Hazardous Waste Pickup i->j

Standard laboratory workflow for chemical handling and disposal.

Logical Framework for Chemical Waste Disposal Decisions

This diagram outlines the decision-making process for the proper segregation and disposal of chemical waste.

start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous is_acid Is it an acidic waste? is_hazardous->is_acid Yes non_haz_waste Dispose as Non-Hazardous Waste is_hazardous->non_haz_waste No can_neutralize Can it be safely neutralized in the lab? is_acid->can_neutralize Yes haz_waste Collect for Hazardous Waste Pickup is_acid->haz_waste No (e.g., contains heavy metals) neutralize Neutralize to pH 6-8 can_neutralize->neutralize Yes can_neutralize->haz_waste No (e.g., highly reactive) drain_disposal Drain Disposal (with copious water) neutralize->drain_disposal

Decision tree for the disposal of chemical waste.

Disclaimer: This information is for guidance purposes only. Always consult the specific Safety Data Sheet (SDS) for the chemical and adhere to all institutional and local regulations regarding chemical handling and waste disposal. If you are unsure about a procedure, contact your institution's Environmental Health and Safety (EHS) department.

Essential Safety and Handling Protocols for Trichloroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Trichloroacetic acid (TCA). Given that "Dykellic acid" is a fictional substance, this document focuses on Trichloroacetic acid, a real-world corrosive and toxic organic acid commonly utilized in laboratory settings for applications such as protein precipitation and as a decalcifier. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Trichloroacetic acid is a highly corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also suspected of causing cancer and may cause respiratory irritation.[2][4] Therefore, stringent safety measures are imperative when handling this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to Trichloroacetic acid. The following table summarizes the required PPE for various laboratory operations involving TCA.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids Safety goggles with side shields[5]Acid-resistant gloves (Viton recommended, double-gloving with nitrile for short periods)[4][5]Fully-buttoned lab coat[6]Not generally required if handled in a fume hood. Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.[7]
Handling Solutions Indirect-vent, impact and splash-resistant goggles and a face shield[5]Acid-resistant gloves (Viton recommended)[5]Chemical-resistant apron over a long-sleeved lab coat[8]Required if vapors or mists are generated and not contained within a fume hood.
Weighing/Transfer Safety goggles and face shield[5]Acid-resistant gloves[5]Lab coat[4]Use within a certified chemical fume hood to prevent inhalation.[4]
Spill Cleanup Chemical splash goggles and face shield[5]Heavy-duty, acid-resistant gloves[9]Chemical-resistant suit or apron[8]A respirator with an acid gas cartridge may be necessary depending on the spill size.[10]

Experimental Protocols

Standard Handling Procedure:

  • Preparation: Before handling Trichloroacetic acid, ensure that an emergency eyewash station and safety shower are readily accessible.[5][11] All work with TCA, especially the handling of solids and preparation of solutions, must be conducted in a properly functioning chemical fume hood.[4]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above. Contact lenses should not be worn when working with this substance.[5]

  • Weighing and Transfer: When weighing solid TCA, use a wet method or a vacuum to minimize dust generation.[5] Do not dry sweep.[5] For transferring solutions, use appropriate glassware and secondary containment to prevent spills.

  • Solution Preparation: When preparing solutions, always add acid to water slowly; never add water to acid.

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[5] Decontaminate all work surfaces.

Emergency Workflow

EmergencyWorkflow Exposure Chemical Exposure Occurs GetHelp Get Help / Alert Others Exposure->GetHelp Flush Flush Affected Area for 15 mins (Eyewash / Safety Shower) Exposure->Flush Report Report Incident to Supervisor GetHelp->Report RemoveClothing Remove Contaminated Clothing Flush->RemoveClothing SeekMedical Seek Immediate Medical Attention Flush->SeekMedical

Caption: Workflow for immediate actions following a chemical exposure.

Disposal Plan

Trichloroacetic acid and its solutions must be disposed of as hazardous waste.[5]

Waste Type Container Labeling Storage Disposal Procedure
Solid TCA Tightly sealed, compatible container"Hazardous Waste: Trichloroacetic Acid, Solid, Corrosive"In a designated, cool, dry, and well-ventilated area away from incompatible materials.Arrange for pickup by a licensed professional waste disposal service.[12]
Aqueous Solutions (pH ≤ 6 or ≥ 1%) Polyethylene container[6]"Hazardous Waste: Trichloroacetic Acid, Aqueous, Corrosive" with concentrationStore in secondary containment below eye level, away from incompatible materials.[6][11]Do not neutralize for drain disposal.[6] Collect for professional disposal.
Contaminated Materials (gloves, paper towels) Sealed plastic bag or container"Hazardous Waste: Debris Contaminated with Trichloroacetic Acid"Store with other solid hazardous waste.Dispose of as hazardous waste.[6]

Spill Management Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Contain: For small spills, if trained, absorb with an inert, dry material such as sand, dry lime, or soda ash.[5][6] Do not use combustible materials.

  • Neutralize: Cautiously neutralize the residue with a suitable agent like sodium bicarbonate.

  • Collect: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Ventilate and wash the spill area thoroughly after cleanup is complete.[5]

  • Large Spills: For large spills, evacuate the area, secure it, and call emergency services or your institution's environmental health and safety department.[6]

Spill Response Decision Tree

SpillResponse Spill Spill Occurs SmallSpill Small Spill? (<10 min cleanup) Spill->SmallSpill Trained Trained Personnel? SmallSpill->Trained Yes Evacuate Evacuate Area, Call for Assistance SmallSpill->Evacuate No Cleanup Contain, Neutralize, Collect for Disposal Trained->Cleanup Yes Trained->Evacuate No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dykellic acid
Reactant of Route 2
Dykellic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.